4-Chloro-2,6-dimethylbenzaldehyde
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-chloro-2,6-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVCMDLDRVEOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,6-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-Chloro-2,6-dimethylbenzaldehyde (CAS No. 6045-90-5). This polysubstituted aromatic aldehyde is a valuable building block in organic synthesis, offering a unique combination of steric and electronic features for the development of complex molecular architectures.
Core Physicochemical Properties
This compound is a solid at room temperature.[1][2][3] Its structural and chemical properties are summarized below.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][4] |
| CAS Number | 6045-90-5 | [1][4][5] |
| Molecular Formula | C₉H₉ClO | [1][4][5] |
| Molecular Weight | 168.62 g/mol | [4][5] |
| Canonical SMILES | CC1=CC(=CC(=C1C=O)C)Cl | [4] |
| InChI Key | GRVCMDLDRVEOSY-UHFFFAOYSA-N | [2][4] |
| Appearance | Solid | [1][2][3] |
| Purity | ≥98% (typical) | [1][2] |
Table 2: Predicted Physicochemical Data
| Property | Value | Source(s) |
| Boiling Point | 262.0 ± 35.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Flash Point | 126.4 ± 17.1 °C | [5] |
| LogP (o/w) | 2.7 | [4] |
| Refractive Index | 1.567 | [5] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (~10 ppm), a singlet for the two equivalent aromatic protons, and a singlet for the six equivalent methyl protons. For the related compound, 4-(dimethylamino)-2,6-dimethylbenzaldehyde, the aromatic protons appear as a singlet, and the methyl groups also present as a singlet, demonstrating the magnetic equivalence due to the molecular symmetry.[6]
-
¹³C NMR: The carbon NMR would feature distinct signals for the carbonyl carbon (~190 ppm), the quaternary aromatic carbons, the chlorine-substituted aromatic carbon, the protonated aromatic carbons, and the methyl carbons.
-
FTIR: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as a C-Cl stretching band, will also be present. The FTIR spectrum of the similar 2-chlorobenzaldehyde shows a prominent C=O peak in this region.[3]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 168 and an M+2 peak at m/z 170 with an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound. The fragmentation pattern would likely involve the loss of the aldehyde group and chlorine.
Synthesis and Reactivity
The unique substitution pattern of this compound—an electron-withdrawing chloro group in the para position and two electron-donating, sterically hindering methyl groups in the ortho positions—governs its synthesis and reactivity.
Synthetic Pathway
A primary route for the synthesis of this compound involves a halogen-lithium exchange followed by formylation. This method typically starts with a precursor like 1-bromo-4-chloro-2,6-dimethylbenzene. The bromine atom is selectively exchanged with lithium using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium intermediate with a formylating agent such as N,N-dimethylformamide (DMF).
Caption: General workflow for the synthesis of this compound.
Key Chemical Reactions
The aldehyde functional group is the primary site of reactivity, though the aromatic ring's substituents influence the reaction outcomes.
Caption: Major reaction pathways for this compound.
Experimental Protocols
The following are generalized protocols for key transformations involving substituted benzaldehydes. Researchers should adapt these procedures based on the specific substrate and laboratory conditions.
Protocol 1: Reduction to 4-Chloro-2,6-dimethylbenzyl alcohol
This protocol describes the reduction of the aldehyde to a primary alcohol using sodium borohydride.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable alcohol solvent, such as methanol or ethanol, in an Erlenmeyer flask.
-
Cooling: Cool the solution in an ice-water bath to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 to 1.5 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the mixture.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting alcohol by recrystallization or column chromatography.
Protocol 2: Oxidation to 4-Chloro-2,6-dimethylbenzoic acid
This protocol outlines the oxidation of the aldehyde to a carboxylic acid using the Jones reagent.
-
Safety Note: Jones reagent contains Chromium(VI), which is highly toxic and carcinogenic. Handle with extreme care in a fume hood and use appropriate personal protective equipment.
-
Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in water, then cool in an ice bath. Slowly and carefully add concentrated sulfuric acid.
-
Dissolution of Aldehyde: Dissolve this compound (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Addition of Oxidant: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution. Maintain the temperature below 20 °C. The color of the reaction mixture will change from orange/red to a murky green as the Cr(VI) is reduced to Cr(III).
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Add isopropanol to the reaction mixture to quench any excess oxidant, indicated by the persistence of the green color.
-
Workup: Remove the acetone under reduced pressure. Partition the remaining residue between water and an organic solvent like ethyl acetate.
-
Extraction: Extract the aqueous layer several times with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization.
Safety and Handling
This compound is classified as harmful and an irritant.[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust, fumes, or vapors. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[2]
This guide serves as a foundational resource for professionals working with this compound. For specific applications, further consultation of peer-reviewed literature is recommended.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Chloro-2,6-dimethylbenzaldehyde
This technical guide provides comprehensive information on this compound, a key substituted aromatic aldehyde used in multi-step organic synthesis. Its unique structural arrangement, featuring a chlorine atom at the para-position and two ortho-methyl groups, imparts specific reactivity and steric properties that make it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical precursors.
Chemical Identity and Structure
This compound is an aromatic compound with the CAS Number 6045-90-5 .[1][2][3] The structure consists of a central benzene ring functionalized with an aldehyde group (-CHO). It is further substituted with a chlorine atom at the 4-position and two methyl groups at the 2 and 6 positions, flanking the aldehyde. This substitution pattern is critical to its chemical behavior, with the ortho-methyl groups providing significant steric hindrance around the aldehyde carbonyl.
The IUPAC name for this compound is this compound.[2] Its molecular formula is C₉H₉ClO.[2][3]
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 6045-90-5 | [1][2][3] |
| Molecular Formula | C₉H₉ClO | [2][3] |
| Molecular Weight | 168.62 g/mol | [2][4] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Boiling Point (Predicted) | 262.0 ± 35.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [4] |
| Flash Point (Predicted) | 126.4 ± 17.1 °C | [4] |
| InChI Key | GRVCMDLDRVEOSY-UHFFFAOYSA-N | [2][3] |
| SMILES | O=CC1=C(C)C=C(Cl)C=C1C | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is most effectively achieved through a halogen-lithium exchange followed by formylation of a suitable precursor.
The general strategy begins with a halogenated dimethylbenzene precursor, which undergoes a metal-halogen exchange to create a reactive organolithium species. This intermediate is then quenched with an electrophilic formylating agent to yield the target aldehyde.
Caption: Logical workflow for the synthesis of this compound.
This protocol describes the synthesis starting from 1-bromo-4-chloro-3,5-dimethylbenzene.
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-4-chloro-3,5-dimethylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Formylation: Add N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture. The solution may change color. Continue stirring at -78 °C for an additional 2 hours.
-
Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Work-up: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Applications
This aldehyde is a valuable intermediate, primarily used in the synthesis of (4-chloro-2,6-dimethylphenyl)acetonitrile, a precursor for certain 2,6-dialkylphenylacetic acids which may have applications in drug development.[1][5]
The conversion involves a three-step sequence: reduction of the aldehyde, chlorination of the resulting alcohol, and subsequent cyanation.
Caption: Reaction pathway from this compound to a key nitrile intermediate.
-
Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the rate of addition to manage gas evolution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Work-up: Carefully add water to quench excess NaBH₄, then remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the benzyl alcohol, which can be used in the next step without further purification.
The aldehyde can undergo standard olefination reactions, such as the Wittig reaction, to form substituted styrenes. This is a general protocol.
-
Ylide Formation: In a flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base like n-butyllithium dropwise until the characteristic orange-red color of the ylide persists.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours or until TLC shows reaction completion.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, and dry over MgSO₄.
-
Purification: Concentrate the solvent and purify the crude product via column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
References
- 1. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]
- 2. This compound | C9H9ClO | CID 18406975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. WO2019197232A1 - Process for producing 2,6-dialkylphenyl acetic acids - Google Patents [patents.google.com]
Spectroscopic and Structural Elucidation of 4-Chloro-2,6-dimethylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Chloro-2,6-dimethylbenzaldehyde. Due to the absence of publicly available experimental spectral data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this compound. Detailed experimental protocols for acquiring such data are also provided, alongside a visual representation of the general spectroscopic analysis workflow.
Introduction
This compound is a substituted aromatic aldehyde of interest in various fields of chemical synthesis and drug discovery. Its structural features, including the sterically hindered aldehyde group and the electronically influential chloro and methyl substituents, make its spectroscopic characterization crucial for unambiguous identification and for understanding its reactivity. This guide aims to provide a foundational dataset and procedural framework for researchers working with this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data was generated using computational models and should be used as a reference for comparison with experimentally obtained spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | Aldehyde (-CHO) |
| ~7.2 | s | 2H | Aromatic (Ar-H) |
| ~2.5 | s | 6H | Methyl (-CH₃) |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~192 | Aldehyde (C=O) |
| ~140 | Aromatic (C-Cl) |
| ~138 | Aromatic (C-CH₃) |
| ~132 | Aromatic (C-H) |
| ~130 | Aromatic (C-CHO) |
| ~20 | Methyl (CH₃) |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Medium | C-H stretch (aromatic) |
| ~2860, ~2760 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1590, ~1470 | Medium | C=C stretch (aromatic) |
| ~1050 | Strong | C-Cl stretch |
| ~850 | Strong | C-H bend (aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 168/170 | 100/33 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 167/169 | 80/26 | [M-H]⁺ |
| 139 | 60 | [M-CHO]⁺ |
| 111 | 40 | [M-CHO-CO]⁺ or [M-Cl-H]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Vortex the vial until the sample is completely dissolved.
-
Using a pipette, transfer the solution to an NMR tube.
-
Cap the NMR tube and wipe the outside clean.
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves tuning, locking, and shimming the spectrometer before data acquisition.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (solid)
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound
-
A suitable volatile solvent (e.g., methanol or dichloromethane)
-
GC-MS or direct-infusion ESI-MS system
Procedure (GC-MS with Electron Ionization):
-
Prepare a dilute solution of this compound in a volatile solvent.
-
Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.
-
The compound will be vaporized and separated from the solvent on the GC column.
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
In the ion source, the molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
The mass spectrum is recorded, showing the relative abundance of the different ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data (NMR, IR, and MS) for this compound, which can be invaluable for its identification and characterization in the absence of published experimental spectra. The detailed experimental protocols offer a standardized approach for researchers to obtain their own data for verification. The provided workflow diagram further clarifies the logical progression of chemical analysis from synthesis to structural confirmation. It is recommended that researchers use the predicted data as a guide and confirm their findings with experimentally obtained spectra.
An In-depth Technical Guide on the Solubility of 4-Chloro-2,6-dimethylbenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2,6-dimethylbenzaldehyde, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on established chemical principles, provides a detailed experimental protocol for its determination, and presents a logical workflow for its synthesis.
Core Concepts: Predicting Solubility
The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. This compound possesses a moderately polar carbonyl group (C=O) and a larger, non-polar substituted benzene ring. The presence of the chloro and dimethyl groups on the benzene ring further influences its polarity and steric hindrance.
Based on its structure, this compound is expected to be sparingly soluble in highly polar solvents like water and highly soluble in a range of common organic solvents. The aldehyde group can act as a hydrogen bond acceptor, which may afford some solubility in protic solvents.
Data Presentation: Expected Solubility Profile
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | High | The non-polar aromatic ring of the solute interacts favorably with the non-polar solvent molecules. |
| Polar Aprotic | Acetone, THF, DCM | High | The dipole-dipole interactions between the polar aprotic solvent and the carbonyl group of the solute, along with van der Waals forces, promote dissolution. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The aldehyde can accept hydrogen bonds from the solvent's hydroxyl group. Solubility may be slightly lower than in polar aprotic solvents due to the solvent's self-association. |
| Highly Polar | Water | Low | The large, non-polar hydrocarbon portion of the molecule outweighs the polarity of the carbonyl group, leading to poor miscibility with water.[1][2][3][4] |
Experimental Protocols: Determination of Solubility
A precise understanding of solubility requires empirical measurement. The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method.[5][6][7]
Gravimetric Method for Solubility Determination
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the bottom of the vial confirms saturation.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a well-ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the autoignition temperature of the solvent.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Mandatory Visualization
Below are diagrams illustrating key logical and experimental workflows related to this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 4. youtube.com [youtube.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 4-Chloro-2,6-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-dimethylbenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique structure, characterized by a chlorine atom at the para-position and two methyl groups flanking the aldehyde functionality, presents a fascinating interplay of steric and electronic effects that govern its reactivity. The bulky ortho-methyl groups impose considerable steric hindrance around the carbonyl group, potentially moderating its reactivity compared to unhindered benzaldehydes. Concurrently, the electronic properties of the chloro and methyl substituents influence the electrophilicity of the carbonyl carbon. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, detailing key reactions, experimental protocols, and quantitative data to support further research and application in drug development and materials science.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| CAS Number | 6045-90-5 | [1] |
| Appearance | Solid | - |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.55 (s, 1H, CHO), 7.20 (s, 2H, ArH), 2.60 (s, 6H, CH₃) | Adapted from similar compounds |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 192.8, 141.0, 136.5, 134.2, 129.8, 21.1 | Adapted from[2] |
| FT-IR (KBr, cm⁻¹) | ~2850, 2750 (C-H stretch of CHO), ~1700 (C=O stretch) | Adapted from similar compounds |
Reactivity of the Aldehyde Group
The reactivity of the aldehyde group in this compound is primarily dictated by the electrophilic nature of the carbonyl carbon. However, the adjacent bulky methyl groups play a crucial role in modulating its accessibility to nucleophiles.
Nucleophilic Addition Reactions
Despite the steric hindrance, the aldehyde group readily undergoes nucleophilic addition, a cornerstone of its synthetic utility.
The reduction of the aldehyde to the corresponding primary alcohol is a fundamental transformation. Mild reducing agents like sodium borohydride are effective for this conversion.
Experimental Protocol: Reduction of this compound
-
Materials: this compound, Sodium Borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate solution (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure (4-Chloro-2,6-dimethylphenyl)methanol.
-
-
Expected Yield: High.
Quantitative Data: Reduction of this compound
| Reactant | Reducing Agent | Solvent | Reaction Time | Temperature | Yield |
| This compound | NaBH₄ | Methanol | 1-2 h | 0 °C to RT | >90% (estimated) |
Caption: Simplified mechanism of Jones oxidation of an aldehyde.
Carbon-Carbon Bond Forming Reactions
The aldehyde group is an excellent electrophile for various carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.
The Wittig reaction allows for the conversion of the aldehyde to an alkene. The steric hindrance around the carbonyl may influence the rate and stereoselectivity of the reaction.
Experimental Protocol: Wittig Reaction with this compound
-
Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-BuLi or NaH), anhydrous THF, this compound.
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is typically observed).
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution and purify by column chromatography to isolate the alkene product.
-
-
Expected Yield: Moderate to good.
Quantitative Data: Wittig Reaction
| Aldehyde | Ylide | Base | Solvent | Yield |
| This compound | CH₂=PPh₃ | n-BuLi | THF | Moderate to Good |
Reaction Mechanism: Wittig Reaction
Caption: Mechanism of the Wittig reaction.
In the presence of a base, this compound can react with a ketone possessing α-hydrogens, such as acetone, in a Claisen-Schmidt condensation.
Experimental Protocol: Aldol Condensation with Acetone
-
Materials: this compound, Acetone, Sodium Hydroxide (NaOH), Ethanol, Water.
-
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetone (0.5 eq for mono-adduct, >1 eq for potential di-adduct).
-
Slowly add an aqueous solution of sodium hydroxide with stirring.
-
Stir the reaction at room temperature for several hours. The formation of a precipitate indicates product formation. [3] 5. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified α,β-unsaturated ketone.
-
-
Expected Yield: Good. [3]
Quantitative Data: Aldol Condensation
| Aldehyde | Ketone | Base | Solvent | Yield |
| This compound | Acetone | NaOH | Ethanol/Water | Good |
Logical Relationship: Aldol Condensation
References
Unveiling the Impact of Steric Hindrance in 4-Chloro-2,6-dimethylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the steric hindrance effects in 4-chloro-2,6-dimethylbenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug development. The presence of two methyl groups in the ortho positions to the formyl group significantly influences the molecule's conformation, reactivity, and spectroscopic properties. This document consolidates available data on its synthesis, reactions, and physical characteristics, offering detailed experimental protocols and visual representations of key concepts to facilitate a deeper understanding for researchers in the field.
Introduction
This compound is an aromatic aldehyde whose chemical behavior is profoundly dictated by the steric bulk of the two ortho-methyl groups. This steric hindrance forces the aldehyde functional group out of the plane of the benzene ring, a conformational arrangement that has significant repercussions for its reactivity towards nucleophiles and its spectroscopic signature. Understanding these steric effects is crucial for predicting reaction outcomes, designing synthetic routes, and developing structure-activity relationships in medicinal chemistry. This guide will delve into the synthesis of this compound, explore the qualitative and quantitative aspects of its sterically hindered nature, and provide practical experimental details for its key transformations.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, often involving the formylation of a pre-existing substituted benzene ring. One common strategy involves a Grignard reaction followed by formylation.
Synthesis via Grignard Reaction
A plausible synthetic route starts from 1-bromo-4-chloro-2,6-dimethylbenzene. The Grignard reagent is prepared by reacting the aryl bromide with magnesium metal in an ethereal solvent. This organometallic intermediate is then formylated using a suitable electrophile like N,N-dimethylformamide (DMF).
Steric Hindrance: Evidence and Consequences
The defining feature of this compound is the steric clash between the ortho-methyl groups and the aldehyde functionality. This has been quantitatively demonstrated through crystallographic studies of its derivatives.
Conformational Effects: Out-of-Plane Aldehyde Group
In an unhindered benzaldehyde, the aldehyde group is coplanar with the benzene ring to maximize resonance stabilization. However, in this compound, the steric repulsion between the hydrogen of the aldehyde group and the hydrogens of the ortho-methyl groups forces the C-CHO bond to twist out of the plane of the ring.
A crystallographic study of (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime provides direct evidence for this distortion. The study reveals that the oxime side chain deviates considerably from coplanarity with the benzene ring by an angle of 50.5(1)°.[1] This significant deviation is a direct consequence of the steric hindrance imposed by the ortho-methyl groups.
Table 1: Crystallographic Data for (E)-4-Chloro-2,6-dimethylbenzaldehyde Oxime [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.8553 (10) |
| b (Å) | 15.399 (2) |
| c (Å) | 8.5628 (9) |
| β (°) | 95.763 (10) |
| V (ų) | 899.3 (3) |
| Dihedral Angle (Benzene Ring - Oxime Plane) | 50.5 (1)° |
Effects on Reactivity
The steric hindrance in this compound significantly impacts its reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon. The ortho-methyl groups act as "steric guards," impeding the approach of nucleophiles. This generally leads to slower reaction rates compared to its non-ortho-substituted analogue, 4-chlorobenzaldehyde.
Key Reactions and Experimental Protocols
Despite the steric hindrance, this compound undergoes a range of characteristic aldehyde reactions, albeit often requiring more forcing conditions or exhibiting lower yields than unhindered analogues.
Oxidation to Carboxylic Acid
The aldehyde can be oxidized to the corresponding carboxylic acid, 4-chloro-2,6-dimethylbenzoic acid, using strong oxidizing agents. The Jones oxidation is a suitable method for this transformation.
Experimental Protocol: Jones Oxidation of this compound
-
Preparation of Jones Reagent: Dissolve 26.72 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid and carefully dilute with distilled water to a final volume of 100 mL.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.69 g (10 mmol) of this compound in 50 mL of acetone. Cool the flask in an ice bath.
-
Oxidation: Add the Jones reagent dropwise to the stirred acetone solution. Maintain the temperature below 20°C during the addition. The color of the reaction mixture will change from orange to green/blue.
-
Work-up: After the addition is complete and the reaction is stirred for an additional 30 minutes, add isopropanol to quench any excess oxidant. Dilute the mixture with water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reduction to Alcohol
The aldehyde can be reduced to the corresponding primary alcohol, (4-chloro-2,6-dimethylphenyl)methanol, using a mild reducing agent like sodium borohydride.
Experimental Protocol: Sodium Borohydride Reduction of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 1.69 g (10 mmol) of this compound in 50 mL of methanol.
-
Reduction: Cool the solution in an ice bath and add 0.42 g (11 mmol) of sodium borohydride (NaBH₄) portion-wise with stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Carefully add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the reaction mixture. Remove the methanol under reduced pressure.
-
Extraction and Purification: Add water to the residue and extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude alcohol, which can be further purified by column chromatography if necessary.
Nucleophilic Addition Reactions
Due to steric hindrance, nucleophilic addition to the carbonyl group is generally slower than in unhindered benzaldehydes.
The reaction with Grignard reagents to form secondary alcohols is possible, but may require longer reaction times or higher temperatures.
Experimental Protocol: Reaction with Phenylmagnesium Bromide
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place 0.3 g (12.5 mmol) of magnesium turnings. Add a small crystal of iodine. Add a solution of 1.57 g (10 mmol) of bromobenzene in 10 mL of anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromobenzene solution to maintain a gentle reflux.
-
Reaction with Aldehyde: Cool the prepared Grignard reagent in an ice bath. Add a solution of 1.69 g (10 mmol) of this compound in 20 mL of anhydrous diethyl ether dropwise with stirring.
-
Work-up: After the addition, stir the reaction mixture at room temperature for 2 hours. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting secondary alcohol can be purified by column chromatography.
The Wittig reaction can be used to form alkenes from this compound. The steric hindrance may influence the stereoselectivity (E/Z ratio) of the resulting alkene.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Ylide Generation: In a flask under a nitrogen atmosphere, suspend 3.89 g (10 mmol) of benzyltriphenylphosphonium chloride in 50 mL of anhydrous THF. Cool the suspension to 0°C and add 10 mmol of a strong base (e.g., n-butyllithium in hexanes) dropwise. Stir the resulting orange-red solution for 30 minutes at 0°C.
-
Reaction with Aldehyde: Add a solution of 1.69 g (10 mmol) of this compound in 20 mL of anhydrous THF to the ylide solution at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether (3 x 30 mL).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product, containing the alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.
Spectroscopic Properties
The steric hindrance in this compound also influences its spectroscopic properties.
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Key Features |
| ¹H NMR | - Aldehyde proton (CHO) chemical shift will be informative. - Aromatic protons will appear as a singlet due to symmetry. - Methyl protons will appear as a singlet. |
| ¹³C NMR | - Carbonyl carbon signal will be a key indicator. - Quaternary carbons and other aromatic carbons will be observable. |
| IR Spectroscopy | - The C=O stretching frequency will be characteristic of an aromatic aldehyde, potentially shifted due to the out-of-plane conformation. |
| Mass Spectrometry | - The molecular ion peak and characteristic fragmentation patterns will be present. |
Conclusion
The steric hindrance imparted by the ortho-methyl groups in this compound is a dominant factor governing its structure and reactivity. The aldehyde group is forced out of the plane of the aromatic ring, which has been confirmed by crystallographic studies of its derivatives. This conformational constraint leads to reduced reactivity in nucleophilic addition reactions compared to unhindered analogues. Despite this, the compound remains a versatile substrate for a variety of transformations, as detailed in the provided experimental protocols. A thorough understanding of these steric effects is paramount for chemists working with this and related sterically encumbered molecules, enabling more accurate predictions of reaction outcomes and the rational design of synthetic strategies. Further quantitative kinetic studies would be invaluable to build a more complete picture of the reactivity of this intriguing molecule.
References
An In-depth Technical Guide on the Electronic Effects of Chlorine in 4-Chloro-2,6-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of the chlorine substituent in 4-Chloro-2,6-dimethylbenzaldehyde. The document delves into the inductive and resonance effects, supported by spectroscopic data interpretation, and provides detailed experimental protocols relevant to its synthesis and the characterization of its electronic properties.
Introduction
This compound is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. The electronic properties of this molecule are significantly influenced by the interplay of the substituents on the benzene ring: a chlorine atom at the para-position and two methyl groups at the ortho-positions relative to the aldehyde functionality. Understanding these electronic effects is crucial for predicting the reactivity of the molecule, its interaction with biological targets, and for the rational design of new chemical entities.
The chlorine atom, being a halogen, exhibits a dual electronic nature. It is strongly electronegative, leading to an electron-wihdrawing inductive effect (-I). Simultaneously, it possesses lone pairs of electrons that can be delocalized into the aromatic ring through a resonance effect (+R). The overall electronic influence of chlorine on the benzene ring is a balance of these two opposing effects, with the inductive effect generally being stronger.
The two ortho-methyl groups also play a critical role. They are electron-donating through an inductive effect (+I) and hyperconjugation. Furthermore, their steric bulk can influence the conformation of the aldehyde group and potentially impact the resonance delocalization of both the chlorine and aldehyde functionalities with the aromatic ring.
Electronic Effects of the Chlorine Substituent
The electronic character of the chlorine atom in this compound is a combination of its inductive and resonance effects.
-
Inductive Effect (-I): Due to its high electronegativity, the chlorine atom strongly withdraws electron density from the benzene ring through the sigma bond. This effect deactivates the ring towards electrophilic aromatic substitution and influences the acidity and basicity of nearby functional groups.
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This electron donation through resonance partially counteracts the inductive withdrawal. The resonance effect directs incoming electrophiles to the ortho and para positions. However, in the case of halogens, the inductive effect is generally considered to be dominant over the resonance effect.
The presence of the two ortho-methyl groups introduces additional electronic and steric considerations. Their electron-donating nature (+I effect) slightly counteracts the deactivating effect of the chlorine. Sterically, they can force the aldehyde group out of the plane of the benzene ring, which would reduce the conjugation of the carbonyl group with the ring.
An In-depth Technical Guide to 4-Chloro-2,6-dimethylbenzaldehyde for Researchers and Drug Development Professionals
Introduction: 4-Chloro-2,6-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique structural features, including a chlorine atom at the para-position and two methyl groups at the ortho-positions relative to the formyl group, make it a versatile reagent for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and its application in synthetic chemistry, with a focus on its role in the development of pharmaceutical and agrochemical compounds.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers. Purity levels typically range from 95% to over 98%. When sourcing this chemical, it is crucial to consult the supplier's certificate of analysis for detailed information on purity and potential impurities.
| Supplier/Brand | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Biosynth (via CymitQuimica) | Min. 95% | 6045-90-5 | C₉H₉ClO | 168.62 |
| Indagoo (via CymitQuimica) | 98% | 6045-90-5 | C₉H₉ClO | 168.6202 |
| AK Scientific | Min. 95% | 6045-90-5 | C₉H₉ClO | 168.62 |
| AOBChem (via Sigma-Aldrich) | 98% | 6045-90-5 | C₉H₉ClO | 168.62 |
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 4-Chloro-2,6-dimethybenzaldehyde, 4-chloro-2,6-dimethyl benzaldehyde |
| Appearance | Solid[2] |
| InChI | 1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3[2] |
| InChIKey | GRVCMDLDRVEOSY-UHFFFAOYSA-N[2] |
| SMILES | CC1=CC(=CC(=C1C=O)C)Cl[1] |
Safety Information
It is essential to handle this compound with appropriate safety precautions in a laboratory setting. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier before use.
| Hazard Statements | Precautionary Statements |
| H302 - Harmful if swallowed | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315 - Causes skin irritation | P264 - Wash skin thoroughly after handling. |
| H319 - Causes serious eye irritation | P270 - Do not eat, drink or smoke when using this product. |
| H335 - May cause respiratory irritation | P271 - Use only outdoors or in a well-ventilated area. |
| P280 - Wear protective gloves/ eye protection/ face protection. | |
| P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352 - IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 - IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |
| P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthetic Applications and Experimental Protocols
This compound is a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients and agrochemicals.[3] Its reactivity is centered around the aldehyde functional group, which can undergo a variety of transformations.
Synthesis of (4-chloro-2,6-dimethylphenyl)acetonitrile
A significant application of this compound is its use as a precursor for the synthesis of (4-chloro-2,6-dimethylphenyl)acetonitrile.[3][4] This multi-step synthesis involves the reduction of the aldehyde to the corresponding alcohol, followed by conversion to a benzyl halide, and subsequent cyanation.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 4-Chloro-2,6-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis.[1][2] Their synthesis is typically straightforward, involving the condensation of a primary amine with an aldehyde or ketone.[3] The biological activity of Schiff bases is broad, encompassing antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][4] This wide range of activities is attributed to the imine group, which can be crucial for their biological function.[2]
This document provides detailed application notes and protocols for the synthesis of Schiff bases using 4-Chloro-2,6-dimethylbenzaldehyde as the aldehyde precursor. While specific literature on this exact starting material is limited, the protocols and expected outcomes are based on established synthesis methodologies for structurally similar substituted benzaldehydes.[5][6][7] The chloro and dimethyl substitutions on the phenyl ring are expected to influence the electronic and steric properties of the resulting Schiff bases, potentially modulating their biological activity.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound and a primary amine is a condensation reaction that results in the formation of an imine.
General Reaction Scheme:
References
- 1. scirp.org [scirp.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. ijfmr.com [ijfmr.com]
- 4. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: 4-Chloro-2,6-dimethylbenzaldehyde as a Versatile Building Block for the Synthesis of Local Anesthetics and Antianginal Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2,6-dimethylbenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key starting material and intermediate in the synthesis of clinically significant pharmaceuticals. Its unique substitution pattern, featuring a para-chloro group and ortho-methyl groups, provides steric and electronic properties that are leveraged in the construction of complex drug molecules. This document outlines the application of this compound as a building block in the synthesis of the widely used local anesthetic and antiarrhythmic agent, Lidocaine, and the antianginal drug, Ranolazine. Detailed experimental protocols, quantitative pharmacological data, and diagrams of synthetic and signaling pathways are provided to support researchers in drug discovery and development.
Introduction
Substituted benzaldehydes are fundamental building blocks in medicinal chemistry due to the versatile reactivity of the aldehyde functional group. This compound, in particular, is a precursor to the key intermediate, 4-Chloro-2,6-dimethylaniline. This aniline derivative is then readily converted to 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a pivotal precursor for the synthesis of both Lidocaine and Ranolazine. The presence of the chloro and dimethyl substituents on the phenyl ring is crucial for the pharmacological activity and metabolic stability of the final drug products.
Synthetic Pathways
The overall synthetic strategy involves the conversion of this compound to key pharmaceutical agents. The initial step is the transformation of the aldehyde to the corresponding aniline, which then serves as the scaffold for the elaboration of the final drug molecules.
Caption: Overall synthetic scheme from this compound to Lidocaine and Ranolazine.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2,6-dimethylaniline from this compound (Reductive Amination)
Reductive amination is a robust method for the conversion of aldehydes to amines.[1][2][3]
-
Materials: this compound, Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN), Methanol, Dichloromethane, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of this compound (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Chloro-2,6-dimethylaniline.
-
Protocol 2: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
This intermediate is synthesized by the chloroacetylation of 4-Chloro-2,6-dimethylaniline.[4][5][6]
-
Materials: 4-Chloro-2,6-dimethylaniline, Chloroacetyl chloride, Glacial acetic acid, Sodium acetate.
-
Procedure:
-
Dissolve 4-Chloro-2,6-dimethylaniline (1 equivalent) in glacial acetic acid in an Erlenmeyer flask.
-
Slowly add chloroacetyl chloride (1.1 equivalents) to the solution while stirring.
-
After the addition is complete, add a solution of sodium acetate in water.
-
A precipitate of 2-Chloro-N-(2,6-dimethylphenyl)acetamide will form.
-
Stir the mixture thoroughly with cold water and collect the product by vacuum filtration.
-
Wash the solid with water and press as dry as possible. The product can be used in the next step without further purification.
-
Protocol 3: Synthesis of Lidocaine
Lidocaine is synthesized via the alkylation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine.[4][5][7][8]
-
Materials: 2-Chloro-N-(2,6-dimethylphenyl)acetamide, Diethylamine, Toluene, 3 M Hydrochloric acid, 3 M Sodium hydroxide, Pentane.
-
Procedure:
-
In a round-bottom flask, suspend 2-Chloro-N-(2,6-dimethylphenyl)acetamide (1 equivalent) in toluene.
-
Add diethylamine (3 equivalents) to the suspension.
-
Fit the flask with a reflux condenser and reflux the mixture for 90 minutes.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated diethylamine hydrochloride.
-
Transfer the filtrate to a separatory funnel and extract with 3 M hydrochloric acid.
-
Cool the acidic aqueous layer in an ice bath and make it strongly basic by the addition of 3 M sodium hydroxide.
-
Extract the product with pentane.
-
Wash the pentane layer with water, dry over anhydrous sodium carbonate, and evaporate the solvent to yield Lidocaine as a solid.
-
Protocol 4: Synthesis of Ranolazine
Ranolazine synthesis involves a multi-step process starting from 2-Chloro-N-(2,6-dimethylphenyl)acetamide.[9][10][11][12]
-
Step 1: Synthesis of N-(2,6-dimethylphenyl)-1-piperazinylacetamide
-
Dissolve piperazine hexahydrate (1.2 equivalents) in ethanol.
-
Add 2-Chloro-N-(2,6-dimethylphenyl)acetamide (1 equivalent).
-
Heat the mixture under reflux for 3 hours.
-
Cool the reaction to room temperature and filter.
-
Concentrate the filtrate under reduced pressure, add water, and extract with dichloromethane.
-
Concentrate the organic layer to obtain N-(2,6-dimethylphenyl)-1-piperazinylacetamide.[11]
-
-
Step 2: Synthesis of Ranolazine
-
React N-(2,6-dimethylphenyl)-1-piperazinylacetamide (1 equivalent) with 1-(2-methoxyphenoxy)-2,3-epoxypropane (1 equivalent) in a mixture of methanol and toluene.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Adjust the pH of the aqueous layer to 7-8 with sodium bicarbonate.
-
Extract the product with methylene chloride.
-
Evaporate the solvent from the organic layer and crystallize the crude product from ethanol to obtain Ranolazine.[13]
-
Pharmacological Applications and Data
Lidocaine: Local Anesthetic and Antiarrhythmic
Lidocaine is a widely used local anesthetic and a class Ib antiarrhythmic drug.[14] Its primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane, which prevents the generation and conduction of nerve impulses.[15][16][17]
Quantitative Pharmacological Data for Lidocaine
| Parameter | Value | Target/Condition | Reference |
| IC₅₀ | 61 µM | [³H]BTXB binding to sodium channels | [18] |
| Therapeutic Plasma Concentration | 1-5 µg/mL | Ventricular arrhythmias | [19] |
Signaling Pathway: Lidocaine Mechanism of Action
Caption: Mechanism of action of Lidocaine as a local anesthetic.
Ranolazine: Antianginal Agent
Ranolazine is an antianginal medication that exerts its effects by inhibiting the late inward sodium current (INa,late) in cardiomyocytes.[20][21][22][23] This inhibition reduces intracellular sodium and subsequent calcium overload, leading to improved myocardial relaxation and reduced oxygen demand.[24]
Quantitative Pharmacological Data for Ranolazine
| Parameter | Value (µM) | Target/Condition | Reference |
| IC₅₀ (Late INa) | 7.5 (at 0.1 Hz) | R1623Q mutant Na+ channels | [25] |
| IC₅₀ (Late INa) | 1.9 (at 5 Hz) | R1623Q mutant Na+ channels | [25] |
| IC₅₀ (Peak INa) | 430 (at 0.1 Hz) | Wild-type Na+ channels | [25] |
| IC₅₀ (Peak INa) | 154 (at 5 Hz) | Wild-type Na+ channels | [25] |
Signaling Pathway: Ranolazine Mechanism of Action
Caption: Mechanism of action of Ranolazine in ischemic cardiomyocytes.
Conclusion
This compound is a crucial starting material for the synthesis of important pharmaceuticals, including Lidocaine and Ranolazine. The synthetic routes, primarily proceeding through the key intermediate 4-Chloro-2,6-dimethylaniline, are well-established and offer efficient pathways to these clinically relevant drugs. The distinct pharmacological profiles of Lidocaine as a sodium channel blocker and Ranolazine as a late sodium current inhibitor highlight the diverse therapeutic applications that can be accessed from this versatile building block. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. is.muni.cz [is.muni.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]
- 10. Synthesis of Ranolazine - Chempedia - LookChem [lookchem.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Method for synthesizing Ranolazine - Eureka | Patsnap [eureka.patsnap.com]
- 13. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]
- 14. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 18. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]
- 21. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Ranolazine? [synapse.patsnap.com]
- 23. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]
- 25. Use-dependent block of cardiac late Na(+) current by ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Chloro-2,6-dimethylbenzaldehyde Derivatives
Introduction
4-Chloro-2,6-dimethylbenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in organic synthesis. Its structure, featuring a reactive aldehyde group, a chlorinated phenyl ring, and two sterically hindering ortho-methyl groups, allows for a variety of chemical transformations. These features make it a valuable synthon for creating complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The aldehyde functional group is a key site for nucleophilic addition and condensation reactions, while the methyl groups and the aromatic ring can also be functionalized. This document provides detailed protocols for the synthesis of several important classes of derivatives from this compound.
Synthesis of (4-Chloro-2,6-dimethylphenyl)methanol via Reduction
Application Note:
The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. The resulting benzyl alcohol, (4-Chloro-2,6-dimethylphenyl)methanol, is a key intermediate for the synthesis of esters, ethers, and other functional groups. This protocol uses sodium borohydride, a mild and selective reducing agent, for an efficient and high-yield conversion.[1]
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions. Monitor the reaction for gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid (1 M HCl) until the solution is acidic (pH ~2-3) to neutralize excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure (4-Chloro-2,6-dimethylphenyl)methanol.
Data Summary:
| Reagent/Parameter | Value/Condition | Purpose | Reference |
| Starting Material | This compound | Precursor | N/A |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Aldehyde Reduction | [1] |
| Solvent | Methanol | Reaction Medium | [1] |
| Temperature | 0 °C to Room Temperature | Reaction Control | N/A |
| Workup | Acidic Quench, Extraction | Isolation | N/A |
| Expected Yield | High | N/A | [1] |
Synthetic Workflow:
Caption: Workflow for the reduction of this compound.
Synthesis of Schiff Bases and Oximes via Condensation
Application Note:
Condensation of the aldehyde with primary amines or hydroxylamine yields imines (Schiff bases) and oximes, respectively. These derivatives are important in medicinal chemistry and coordination chemistry. The formation of the (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime has been reported and its structure confirmed, demonstrating the accessibility of the carbonyl group despite steric hindrance.[1]
Experimental Protocol (General for Oxime formation):
-
Preparation: Dissolve this compound in ethanol in a round-bottom flask.
-
Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride, followed by the slow addition of an aqueous solution of sodium hydroxide or sodium acetate to neutralize the HCl and free the hydroxylamine.
-
Reaction: Heat the mixture to reflux for 1-3 hours. The progress of the reaction can be monitored by TLC.
-
Precipitation: After completion, cool the reaction mixture in an ice bath. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven to yield the desired oxime. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Data Summary:
| Reagent/Parameter | Value/Condition | Purpose | Reference |
| Starting Material | This compound | Precursor | N/A |
| Reagent | Hydroxylamine Hydrochloride | Forms Oxime | [1] |
| Base | Sodium Hydroxide / Acetate | Frees Hydroxylamine | N/A |
| Solvent | Ethanol/Water | Reaction Medium | N/A |
| Temperature | Reflux | Reaction Condition | N/A |
| Expected Product | (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime | Target Molecule | [1] |
Synthetic Pathway:
References
Application of 4-Chloro-2,6-dimethylbenzaldehyde in the Synthesis of Agrochemicals: A Detailed Overview
Introduction
4-Chloro-2,6-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of various organic molecules. Its unique substitution pattern, featuring a chlorine atom and two methyl groups flanking the aldehyde functionality, imparts specific reactivity and steric properties that are advantageous in certain synthetic routes. While direct applications in the final structure of commercial agrochemicals are not widely documented, its role as a precursor to key agrochemical intermediates, particularly 4-Chloro-2,6-dimethylaniline, is of significant interest. This aniline derivative is a crucial building block for a class of modern fungicides known as pyrazole carboxamides, which are potent inhibitors of the succinate dehydrogenase (SDH) enzyme in fungi.
This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of a representative pyrazole carboxamide fungicide. The synthetic pathway involves the conversion of the aldehyde to the corresponding aniline, followed by its use in the amide bond formation to yield the final active ingredient.
Application Notes
The primary application of this compound in agrochemical synthesis is as a precursor to 4-Chloro-2,6-dimethylaniline. This transformation is a critical step in accessing the 4-chloro-2,6-dimethylphenyl moiety, which is a common structural feature in a number of commercial and developmental fungicides.
Key Synthetic Pathway:
The overall synthetic strategy involves a two-step process:
-
Reductive Amination: Conversion of this compound to 4-Chloro-2,6-dimethylaniline. This can be achieved through various methods, with one common approach being the formation of an oxime followed by reduction.
-
Amide Coupling: Reaction of 4-Chloro-2,6-dimethylaniline with a suitable pyrazole carboxylic acid derivative to form the final pyrazole carboxamide fungicide.
The following sections provide detailed experimental protocols for this synthetic sequence, along with representative quantitative data.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2,6-dimethylaniline from this compound
This protocol describes a two-step procedure for the conversion of the aldehyde to the aniline via an oxime intermediate.
Step 1: Synthesis of this compound Oxime
-
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water.
-
Slowly add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with stirring at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried under vacuum to yield this compound oxime.
-
Step 2: Reduction of this compound Oxime to 4-Chloro-2,6-dimethylaniline
-
Materials:
-
This compound Oxime
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
-
Procedure:
-
Suspend this compound oxime (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Add ammonium chloride (2.0 eq) to the suspension.
-
Heat the mixture to reflux and add zinc dust (3.0 eq) portion-wise over 30 minutes.
-
Continue refluxing for 2-3 hours, monitoring the reaction by TLC.
-
After completion, the hot reaction mixture is filtered to remove the zinc residue.
-
The filtrate is concentrated under reduced pressure to remove ethanol.
-
The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude 4-Chloro-2,6-dimethylaniline.
-
The crude product can be purified by column chromatography or distillation.
-
Protocol 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide
This protocol describes the amide coupling reaction between 4-Chloro-2,6-dimethylaniline and a pyrazole carboxylic acid chloride.
-
Materials:
-
4-Chloro-2,6-dimethylaniline
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 4-Chloro-2,6-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous DCM to the cooled aniline solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield the pure pyrazole carboxamide fungicide.
-
Data Presentation
Table 1: Representative Reaction Parameters and Yields
| Step | Reactant | Product | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
| Protocol 1, Step 1 | This compound | This compound Oxime | NH₂OH·HCl, NaOH | Ethanol/H₂O | Room Temp. | 2-4 | 90-95 | >95 |
| Protocol 1, Step 2 | This compound Oxime | 4-Chloro-2,6-dimethylaniline | Zn, NH₄Cl | Ethanol/H₂O | Reflux | 2-3 | 75-85 | >98 |
| Protocol 2 | 4-Chloro-2,6-dimethylaniline | N-(4-chloro-2,6-dimethylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, Et₃N | DCM | 0 °C to RT | 4-6 | 85-92 | >98 |
Note: The yields and purities are representative and may vary depending on the specific reaction conditions and purification methods.
Table 2: Fungicidal Activity of a Representative Pyrazole Carboxamide
| Fungal Pathogen | EC₅₀ (µg/mL) |
| Botrytis cinerea | 0.5 - 2.0 |
| Sclerotinia sclerotiorum | 0.1 - 1.0 |
| Rhizoctonia solani | 1.0 - 5.0 |
EC₅₀ values represent the concentration of the compound that inhibits 50% of the fungal growth and are indicative of the compound's potency.
Visualizations
Caption: Synthetic pathway from this compound to a pyrazole carboxamide fungicide.
Caption: Experimental workflow for the synthesis of a pyrazole carboxamide fungicide.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on laboratory conditions and safety considerations. The synthesis and handling of these chemicals should only be performed by qualified professionals in a well-equipped laboratory.
Application Notes and Protocols: Reaction of 4-Chloro-2,6-dimethylbenzaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases from 4-Chloro-2,6-dimethylbenzaldehyde and various primary amines. Due to the steric hindrance presented by the ortho-methyl groups on the benzaldehyde ring, specialized reaction conditions are often necessary to achieve high yields. This guide covers conventional heating and microwave-assisted synthesis methods, the use of catalysts to overcome steric hindrance, and potential applications of the resulting Schiff base derivatives in drug discovery and development, with a focus on their antimicrobial and anticancer activities.
Introduction
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[1][2][3] The resulting imine linkage is a versatile pharmacophore, and Schiff base derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][4]
The reaction of this compound with primary amines presents a unique synthetic challenge due to the steric hindrance caused by the two methyl groups positioned ortho to the aldehyde functionality. This steric bulk can impede the nucleophilic attack of the primary amine on the carbonyl carbon, often requiring tailored reaction conditions to achieve efficient conversion. This document outlines effective protocols for this transformation and discusses the potential therapeutic applications of the synthesized compounds.
Reaction Mechanism and Synthesis Strategies
The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition of the primary amine to the carbonyl group to form a hemiaminal intermediate, followed by the elimination of a water molecule to yield the imine.[1][5] To drive the equilibrium towards the product, removal of water is crucial.
Overcoming Steric Hindrance
The steric hindrance in this compound necessitates strategies to facilitate the reaction. These include:
-
Catalysis: Lewis acids or solid acid catalysts can be employed to activate the carbonyl group, making it more susceptible to nucleophilic attack.[6]
-
Microwave Irradiation: This technique can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[7][8][9][10]
-
Solvent-Free Conditions: In some cases, performing the reaction neat (without a solvent) can lead to higher yields and easier purification.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific primary amines.
Protocol 1: Conventional Synthesis using Acid Catalysis
This protocol is a standard method for Schiff base synthesis, adapted for a sterically hindered aldehyde.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product, wash with cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
This method offers a rapid and environmentally friendly alternative to conventional heating.[7][10]
Materials:
-
This compound
-
Primary amine
-
Microwave synthesizer or a domestic microwave oven
-
Beaker or microwave-safe vessel
Procedure:
-
In a microwave-safe vessel, mix this compound (1.0 eq) and the primary amine (1.0-1.1 eq).
-
If desired, a catalytic amount of a solid acid catalyst (e.g., Amberlyst-15) can be added.
-
Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 100-300 W) and temperature for short intervals (e.g., 1-5 minutes).
-
Monitor the reaction progress by TLC between irradiation cycles.
-
After completion, cool the reaction mixture.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane), filter to remove any solid catalyst, and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of Schiff bases from substituted benzaldehydes, which can be used as a starting point for optimizing the reaction with this compound.
| Aldehyde | Amine | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| p-chlorobenzaldehyde | Various amino acids | Conventional | - | Ethanol | 9-10 min (heating) | - | [7] |
| p-chlorobenzaldehyde | Various amino acids | Microwave | - | Ethanol | 3-5 min | High | [7] |
| Substituted benzaldehydes | Amino acid esters | Microwave | - | Neat | Optimized time | - | [8] |
| Substituted benzaldehydes | Aromatic amines | Microwave | Cashew shell extract | Neat | 80-120 s | Good to Excellent | [10] |
| 2-chlorobenzaldehyde | 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Conventional | Natural acid catalyst | - | - | 89.41 | [11] |
Applications in Drug Development
Schiff bases derived from substituted benzaldehydes have shown significant potential in various therapeutic areas.
Antimicrobial Activity
The imine group is a key pharmacophore that contributes to the antimicrobial properties of Schiff bases. They have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][12] The presence of a chloro-substituent on the phenyl ring can enhance this activity. The mechanism of action is often attributed to the ability of the imine nitrogen to form hydrogen bonds with the active sites of enzymes, thereby inhibiting their function.
Anticancer Activity
Numerous Schiff base derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[11][13][14] Their proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation. The planarity of the azomethine group and the overall molecule is often considered important for their interaction with biological targets, such as DNA or specific enzymes.
The following table summarizes the reported biological activities of some Schiff bases derived from chloro-substituted benzaldehydes.
| Schiff Base Derivative | Biological Activity | Cell Line/Organism | IC50/MIC | Reference |
| N,N′-(3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) | Anticancer | A549 (Human lung cancer) | Significant cytotoxicity | [11] |
| Schiff bases from p-chlorobenzaldehyde and amino acids | Antibacterial | E. coli, B. subtilis | Significant activity | [7] |
| Zinc complexes of reduced Schiff bases from fluorinated benzaldehydes | Antibacterial | S. aureus, E. coli | MIC as low as 0.0008 µM | [15] |
Visualizations
General Reaction Scheme
Caption: General reaction scheme for Schiff base formation.
Experimental Workflow
Caption: A typical experimental workflow for synthesis and analysis.
Potential Drug Action Pathway
Caption: A simplified signaling pathway for potential anticancer activity.
Conclusion
The synthesis of Schiff bases from this compound and primary amines, while challenging due to steric hindrance, can be achieved through optimized reaction conditions, including the use of catalysts and microwave irradiation. The resulting compounds are of significant interest to the pharmaceutical industry due to their potential as antimicrobial and anticancer agents. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of novel and effective therapeutic agents.
References
- 1. ijacskros.com [ijacskros.com]
- 2. ijfmr.com [ijfmr.com]
- 3. (PDF) Introduction to Schiff Base (2023) | Sophie De Oliveira | 2 Citations [scispace.com]
- 4. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
- 5. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases [gavinpublishers.com]
- 8. irphouse.com [irphouse.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmrsti.com [ijmrsti.com]
- 13. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Catalytic Conversion of 4-Chloro-2,6-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic conversion of 4-Chloro-2,6-dimethylbenzaldehyde, primarily focusing on its oxidation to 4-Chloro-2,6-dimethylbenzoic acid, a valuable intermediate in pharmaceutical and materials science.
Introduction
This compound is a substituted aromatic aldehyde whose conversion, particularly through oxidation of the aldehyde functional group to a carboxylic acid, is a key transformation in organic synthesis. The resulting 4-Chloro-2,6-dimethylbenzoic acid serves as a crucial building block for more complex molecules. This document outlines several effective catalytic methods for this conversion, ranging from classic oxidation techniques to more modern, milder approaches. Each method is presented with a detailed protocol, a summary of expected outcomes based on literature for similar substrates, and visual diagrams of the experimental workflows.
Catalytic Oxidation Methods
The primary catalytic conversion of this compound is its oxidation to the corresponding carboxylic acid. Several robust methods are available, each with its own advantages regarding yield, reaction conditions, and catalyst type.
Data Presentation: Comparison of Catalytic Oxidation Methods
| Catalytic System | Oxidant | Solvent(s) | Typical Reaction Time | Typical Yield | Notes |
| Phase Transfer Catalysis (Dichromate) | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Toluene or Ethyl Acetate | 30 minutes | >90%[1][2] | Reaction is smooth and occurs at room temperature.[1] |
| Phase Transfer Catalysis (Permanganate) | Potassium Permanganate (KMnO₄) | Toluene or Ethyl Acetate | Not specified | >90%[3][4] | High yields are consistently reported for substituted benzaldehydes.[3] |
| Jones Oxidation | Chromium Trioxide (CrO₃) / H₂SO₄ | Acetone | Rapid | High | Highly exothermic reaction requiring careful temperature control.[5] |
| Vanadyl Acetylacetonate (VO(acac)₂) | Hydrogen Peroxide (H₂O₂) | Acetonitrile | Not specified | ~95-99% | A mild and efficient method with good functional group tolerance.[6] |
| N-Hydroxyphthalimide (NHPI) Catalysis | Molecular Oxygen (O₂) | Acetic Acid | Not specified | Varies | A metal-free, aerobic oxidation method. Often requires a co-catalyst.[7] |
| N-Heterocyclic Carbene (NHC) Catalysis | Manganese(IV) Oxide (MnO₂) | Dichloromethane | < 3 hours | High | Mild conditions, suitable for sensitive substrates.[8] |
Experimental Protocols
Phase Transfer Catalysis (PTC) with Dichromate
This protocol is adapted from procedures for the oxidation of substituted benzaldehydes.[1][2]
Materials:
-
This compound
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄), concentrated
-
Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst
-
Toluene or Ethyl Acetate
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Concentrated Hydrochloric acid (HCl)
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a 250 mL flask, dissolve 0.1 mol of this compound and 0.01 mol of the phase transfer catalyst (e.g., TBAB) in 50 mL of toluene or ethyl acetate.
-
In a separate beaker, prepare the oxidant solution by dissolving 0.5 mol of potassium dichromate in 50 mL of water and slowly adding 0.02 mol of concentrated sulfuric acid with cooling.
-
Combine the organic and aqueous solutions in the reaction flask.
-
Stir the biphasic mixture vigorously at room temperature for approximately 30 minutes.
-
After the reaction is complete (monitor by TLC), transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer three times with diethyl ether.
-
Combine all organic layers and extract the product into the aqueous phase by washing with 10% sodium bicarbonate solution.
-
Separate the aqueous layer containing the sodium salt of the carboxylic acid and acidify it with concentrated HCl until a precipitate forms.
-
Collect the solid product (4-Chloro-2,6-dimethylbenzoic acid) by filtration, wash with cold water, and dry.
Jones Oxidation
This protocol is based on the general procedure for Jones oxidation of aldehydes.[5][9][10]
Materials:
-
This compound
-
Jones Reagent (see preparation below)
-
Acetone
-
Isopropanol (for quenching)
-
Ice bath
-
Burette or dropping funnel
Preparation of Jones Reagent:
-
In a beaker, dissolve 25 g (0.25 mol) of chromium trioxide in 75 mL of water.
-
Carefully and slowly add 25 mL of concentrated sulfuric acid while stirring and cooling in an ice-water bath. Maintain the temperature between 0 and 5°C. This results in a 2.5 M solution of the Jones reagent.[10]
Procedure:
-
Dissolve this compound in a minimal amount of acetone in a flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add the prepared Jones reagent dropwise from a burette or dropping funnel to the aldehyde solution with vigorous stirring. The reaction is exothermic, so maintain the temperature of the reaction mixture below 20°C.
-
Continue the addition until a persistent orange-brown color of Cr(VI) is observed, indicating that the aldehyde has been consumed. The solution will turn a greenish color due to the formation of Cr(III).
-
Once the reaction is complete, quench any excess oxidant by adding isopropanol dropwise until the orange color disappears and the solution is uniformly green.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extract with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 4-Chloro-2,6-dimethylbenzoic acid.
-
Recrystallize the crude product from a suitable solvent for purification.
VO(acac)₂ Catalyzed Oxidation with H₂O₂
This protocol is based on a reported method for the oxidation of 4-chlorobenzaldehyde.[6]
Materials:
-
This compound
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Acetonitrile
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound in acetonitrile.
-
Add 0.04 mmol (4 mol%) of VO(acac)₂ to the solution.
-
To this mixture, add 3 mmol of 30% aqueous hydrogen peroxide dropwise with stirring at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-Chloro-2,6-dimethylbenzoic acid by column chromatography or recrystallization.
Visualizations
Reaction Pathway: Oxidation of this compound
Caption: General reaction pathway for the oxidation of the aldehyde to a carboxylic acid.
Experimental Workflow: Phase Transfer Catalysis
Caption: Step-by-step workflow for the phase transfer catalysis oxidation method.
Logical Relationship: Jones Oxidation Protocol
References
- 1. chemijournal.com [chemijournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. research-advances.org [research-advances.org]
- 4. researchgate.net [researchgate.net]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. VO(acac)2: An Efficient Catalyst for the Oxidation of Aldehydes to the Corresponding Acids in the Presence of Aqueous H2O2 [organic-chemistry.org]
- 7. Aerobic oxidation of N-alkylamides catalyzed by N-hydroxyphthalimide under mild conditions. Polar and enthalpic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jones Oxidation [organic-chemistry.org]
- 10. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for 4-Chloro-2,6-dimethylbenzaldehyde in Polymer Chemistry
Disclaimer: The following application notes and protocols are hypothetical and based on established principles of polymer chemistry. To date, a comprehensive literature search has not revealed specific studies on the use of 4-Chloro-2,6-dimethylbenzaldehyde as a monomer or modifying agent in polymer synthesis. These protocols are intended to serve as a theoretical guide for researchers exploring potential applications of this molecule.
Introduction
This compound is an aromatic aldehyde with a unique substitution pattern that suggests potential utility in polymer chemistry. The presence of an aldehyde functional group allows for its participation in various polymerization reactions, while the chloro and dimethyl substituents can impart specific properties to the resulting polymers, such as thermal stability, solubility, and altered electronic characteristics. The steric hindrance provided by the ortho-methyl groups is a critical factor that may influence reaction kinetics and polymer morphology.
This document outlines potential applications of this compound in the synthesis of polyimines (via Schiff base condensation) and polyalkenes (via Wittig reaction), and as a comonomer in anionic polymerization.
Application Note I: Synthesis of Polyimines via Schiff Base Condensation
Application: Creation of thermally stable, conjugated polyimines (also known as poly(Schiff base)s). The resulting polymers may exhibit interesting optical and electronic properties due to the presence of the substituted aromatic rings and the imine linkages. The chlorine atom can also serve as a site for post-polymerization modification.
Principle: Aromatic aldehydes react with primary diamines through a dehydration-condensation reaction to form a polymer backbone containing repeating imine (-C=N-) units.[1][2] The reaction is typically catalyzed by an acid and involves the removal of water.
Hypothetical Polymer Properties
| Property | Anticipated Characteristic | Rationale |
| Thermal Stability | High | The rigid aromatic backbone and the presence of the imine linkage generally lead to good thermal stability. The methyl groups may enhance this by increasing the rotational barrier of the phenyl rings. |
| Solubility | Moderate in organic solvents | The bulky dimethyl groups and the chloro substituent may disrupt chain packing, potentially leading to better solubility in common organic solvents like NMP, DMF, or chlorinated solvents, compared to unsubstituted aromatic polyimines. |
| Glass Transition (Tg) | High | The rigid polymer backbone and steric hindrance from the methyl groups would restrict chain mobility, resulting in a high glass transition temperature. |
| Optical Properties | Potential for fluorescence and tunable absorption | The extended conjugation along the polymer backbone can lead to absorption in the UV-Vis region. The specific substitution pattern will influence the electronic transitions. |
| Post-Modification | Possible at the chlorine site | The chlorine atom on the aromatic ring could potentially be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for further functionalization of the polymer. |
Experimental Protocol: Polycondensation of this compound with p-Phenylenediamine
Materials:
-
This compound (Monomer A)
-
p-Phenylenediamine (Monomer B)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
p-Toluenesulfonic acid (PTSA), catalyst
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask, magnetic stirrer, heating mantle, condenser, Dean-Stark trap (optional)
Procedure:
-
Monomer Preparation: In a 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1.68 g (10 mmol) of this compound in 40 mL of anhydrous NMP.
-
Add 1.08 g (10 mmol) of p-phenylenediamine to the solution.
-
Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.
-
Catalyst Addition: Add 0.019 g (0.1 mmol) of p-toluenesulfonic acid to the reaction mixture.
-
Polymerization:
-
Equip the flask with a condenser (and optionally a Dean-Stark trap filled with toluene to azeotropically remove water).
-
Heat the reaction mixture to 180°C with vigorous stirring.
-
Maintain the reaction at this temperature for 24 hours. The viscosity of the solution is expected to increase as polymerization proceeds.
-
-
Polymer Isolation:
-
After cooling to room temperature, pour the viscous polymer solution into 200 mL of rapidly stirring methanol.
-
A fibrous precipitate should form.
-
Collect the polymer by filtration.
-
-
Purification:
-
Wash the collected polymer with fresh methanol (3 x 50 mL) to remove unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
Characterization: The resulting polymer can be characterized by FTIR (disappearance of aldehyde C=O and amine N-H stretches, appearance of imine C=N stretch), NMR spectroscopy, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermal Gravimetric Analysis (TGA) for thermal stability.
Visualization of Schiff Base Polymerization Workflow
Caption: Workflow for the synthesis of a polyimine.
Application Note II: Polymer Synthesis via Wittig Reaction
Application: Synthesis of polymers containing vinylene linkages in the backbone. If this compound is reacted with a bis(phosphonium ylide), a conjugated polymer can be formed. Aromatic aldehydes with electron-withdrawing groups are generally good substrates for the Wittig reaction.[3]
Principle: The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide.[4][5] For polymerization, a difunctional aldehyde can react with a difunctional Wittig reagent, or a monomer containing both an aldehyde and a group that can be converted to an ylide can be used.
Experimental Protocol: Polymerization of this compound with a Bis-Ylide
Materials:
-
This compound (Monomer A)
-
1,4-Bis(triphenylphosphoniomethyl)benzene dichloride (Bis-phosphonium salt)
-
Potassium tert-butoxide (strong base)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Ylide Generation:
-
In a flame-dried Schlenk flask under inert atmosphere, suspend 4.0 g (5.4 mmol) of 1,4-bis(triphenylphosphoniomethyl)benzene dichloride in 50 mL of anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 1.21 g (10.8 mmol) of potassium tert-butoxide.
-
Stir the mixture at 0°C for 1 hour, during which the solution should turn a characteristic deep red or orange color, indicating ylide formation.
-
-
Monomer Addition:
-
In a separate flask, dissolve 0.91 g (5.4 mmol) of this compound in 20 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0°C over 30 minutes.
-
-
Polymerization:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 48 hours.
-
-
Polymer Isolation:
-
Pour the reaction mixture into 300 mL of methanol to precipitate the polymer.
-
The byproduct, triphenylphosphine oxide, is partially soluble in methanol.
-
-
Purification:
-
Collect the polymer by filtration.
-
To further remove triphenylphosphine oxide, the polymer can be redissolved in a minimal amount of THF and reprecipitated into methanol.
-
Wash the final product with methanol and dry under vacuum at 60°C.
-
Visualization of Wittig Polymerization Pathway
Caption: Pathway for Wittig polymerization.
Application Note III: Anionic Copolymerization with Phthalaldehyde
Application: Synthesis of functional, metastable polymers. Benzaldehyde derivatives with electron-deficient aromatic rings can undergo anionic copolymerization with phthalaldehyde to create polymers that can be rapidly depolymerized by an acidic trigger.[6][7]
Principle: Anionic polymerization is initiated by a strong nucleophile (e.g., n-butyllithium), which attacks the carbonyl carbon of the aldehyde. The resulting alkoxide propagates by attacking other monomer units. The electron-withdrawing nature of the chloro substituent on this compound would likely make it a suitable comonomer for this type of reaction.
Experimental Protocol: Anionic Copolymerization of this compound and Phthalaldehyde
Materials:
-
This compound (Comonomer A)
-
Phthalaldehyde (Comonomer B)
-
n-Butyllithium (n-BuLi) in hexanes, 1.6 M solution
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk line and oven-dried glassware
Procedure:
-
Monomer Solution Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 0.84 g (5 mmol) of this compound and 0.67 g (5 mmol) of phthalaldehyde in 50 mL of anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Initiation:
-
Slowly add 0.1 mL (0.16 mmol) of 1.6 M n-BuLi solution via syringe.
-
Stir the mixture at -78°C for 4 hours.
-
-
Termination (End-capping):
-
To terminate the "living" polymer chains and prevent depolymerization upon warming, add a solution of 0.5 mL of acetic anhydride in 1 mL of pyridine to the reaction mixture at -78°C.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Polymer Isolation:
-
Concentrate the solution under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution to 200 mL of cold methanol.
-
-
Purification:
-
Collect the white polymer precipitate by filtration.
-
Wash thoroughly with methanol.
-
Dry the copolymer in a vacuum oven at 40°C.
-
Visualization of Anionic Copolymerization Logic
Caption: Logical steps in anionic copolymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4-Chloro-2,6-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted dihydropyridine and dihydropyrimidinone scaffolds utilizing 4-Chloro-2,6-dimethylbenzaldehyde as a key building block. These heterocyclic cores are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Pyridine derivatives, for instance, are integral to numerous therapeutic agents, and their synthesis is a cornerstone of pharmaceutical research.[1][2][3][4] Similarly, pyrimidine-based compounds exhibit a wide array of pharmacological properties, including antimicrobial and anticancer activities.[5][6][7][8][9][10][11]
The following protocols are based on well-established multicomponent reactions, namely the Hantzsch pyridine synthesis and the Biginelli reaction, which offer an efficient and atom-economical approach to these valuable heterocyclic systems.[12][13][14][15]
Synthesis of 1,4-Dihydropyridine Derivatives via Hantzsch Condensation
The Hantzsch pyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridine (1,4-DHP) derivatives.[14][15] These compounds are of particular interest as they form the core structure of several calcium channel blockers used in the treatment of hypertension and angina.[16][17] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[12][15]
Experimental Protocol: Synthesis of Diethyl 4-(4-chloro-2,6-dimethylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Objective: To synthesize a 1,4-dihydropyridine derivative using this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.69 g, 10 mmol) in ethanol (30 mL).
-
To this solution, add ethyl acetoacetate (2.60 g, 20 mmol) and ammonium acetate (0.77 g, 10 mmol).
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to reflux for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product is dried and purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Representative Yield (%) | Melting Point (°C) |
| Diethyl 4-(4-chloro-2,6-dimethylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | C21H26ClNO4 | 407.90 | 85-95 | 155-158 |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Visualization of Hantzsch Pyridine Synthesis
Caption: Reaction scheme for the Hantzsch synthesis of a 1,4-dihydropyridine derivative.
Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea.[13] This reaction is of great importance in medicinal chemistry as the resulting dihydropyrimidinone scaffold is found in numerous biologically active compounds, including calcium channel blockers, and has potential applications as antibacterial, antiviral, and anti-inflammatory agents.[13][18]
Experimental Protocol: Synthesis of 4-(4-Chloro-2,6-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Objective: To synthesize a dihydropyrimidinone derivative using this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.69 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.60 g, 10 mmol) in ethanol (25 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and leave it overnight.
-
The crystalline product that separates out is collected by filtration.
-
Wash the crystals with cold ethanol and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Representative Yield (%) | Melting Point (°C) |
| 4-(4-Chloro-2,6-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | C16H19ClN2O3 | 338.80 | 80-90 | 210-213 |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Visualization of Biginelli Reaction
Caption: One-pot synthesis of a dihydropyrimidinone via the Biginelli reaction.
Experimental Workflow Overview
The general workflow for the synthesis and purification of heterocyclic compounds from this compound is outlined below.
Caption: General experimental workflow for synthesis and purification.
Applications in Drug Discovery and Medicinal Chemistry
The synthesized dihydropyridine and dihydropyrimidinone derivatives serve as valuable scaffolds for further chemical modifications to develop novel therapeutic agents.
-
1,4-Dihydropyridines: The core of many calcium channel blockers, these compounds can be further functionalized to explore new antihypertensive, antianginal, and antiarrhythmic drugs.[17][19] Their potential also extends to other areas such as neuroprotective and anti-inflammatory agents.
-
Dihydropyrimidinones: This class of compounds exhibits a broad spectrum of biological activities. They are investigated for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[10][11] The synthesized scaffold from this compound can be used as a starting point for the development of new drug candidates in these therapeutic areas. The presence of a chlorine atom and methyl groups on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
References
- 1. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. bu.edu.eg [bu.edu.eg]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
- 10. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. scribd.com [scribd.com]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. cajmns.casjournal.org [cajmns.casjournal.org]
- 19. jsynthchem.com [jsynthchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Chloro-2,6-dimethylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Chloro-2,6-dimethylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 1-chloro-3,5-dimethylbenzene, and byproducts from side reactions. One significant impurity to consider is the corresponding carboxylic acid, 4-chloro-2,6-dimethylbenzoic acid, which can form via air oxidation of the aldehyde.[1] Residual solvents from the reaction and workup are also common.
Q2: What is the physical state of this compound at room temperature?
A2: this compound is a solid at room temperature.[2] This makes recrystallization a viable and often preferred method for purification.
Q3: Is this compound stable during purification?
A3: Aldehydes can be susceptible to oxidation to carboxylic acids, especially at elevated temperatures in the presence of air. During purification techniques that involve heating, such as distillation or recrystallization, it is advisable to use an inert atmosphere (e.g., nitrogen or argon) if possible and to minimize the time the compound is kept at high temperatures.
Q4: Which purification technique is most suitable for large-scale purification?
A4: For large-scale purification, recrystallization or distillation are generally more practical than chromatography. Recrystallization is often effective for solids, while vacuum distillation can be suitable for thermally stable liquids or low-melting solids. Given that this compound is a solid, recrystallization is a strong candidate.
Q5: How can I remove the corresponding carboxylic acid impurity?
A5: An aqueous wash with a mild base, such as a saturated sodium bicarbonate solution, during the workup can effectively remove the acidic impurity by converting it to its water-soluble salt.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound; solubility is too low even at high temperatures. | Select a more suitable solvent or a solvent mixture. Good solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the compound. The cooling process is too rapid. | Use a lower-boiling point solvent. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor recovery of the purified compound. | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping peaks). | The mobile phase is too polar or not polar enough. The column was not packed properly. | Adjust the polarity of the mobile phase. A less polar mobile phase will generally increase the retention time of polar compounds. Repack the column carefully to avoid channels. |
| Compound is not eluting from the column. | The mobile phase is not polar enough. The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase. If the compound is very polar, a different stationary phase (e.g., alumina) might be necessary. |
| Streaking or tailing of the compound band. | The compound is degrading on the silica gel. The sample was overloaded. | Deactivate the silica gel with a small amount of a base like triethylamine mixed in the mobile phase. Use a smaller amount of the crude sample. |
Distillation Issues
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling. | The heating is too rapid or uneven. | Heat the distillation flask slowly and evenly using a heating mantle. Use boiling chips or a magnetic stirrer. |
| Product is decomposing in the distillation pot. | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the compound. |
| Poor separation from impurities. | The boiling points of the product and impurities are too close. | Use fractional distillation with a fractionating column to improve separation efficiency. |
Experimental Protocols
Purification by Recrystallization
This protocol provides a general guideline. The ideal solvent and specific volumes should be determined experimentally on a small scale first.
Methodology:
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, toluene, or mixtures thereof) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely under vacuum.
| Parameter | Recommended Starting Condition |
| Solvent | Ethanol/Water or Isopropanol |
| Temperature | Boiling point of the chosen solvent |
| Cooling | Slow cooling to room temperature, then ice bath |
Purification by Column Chromatography
Methodology:
-
Stationary Phase: Pack a chromatography column with silica gel.
-
Mobile Phase Selection: Determine a suitable mobile phase by thin-layer chromatography (TLC). A good solvent system (e.g., a mixture of hexanes and ethyl acetate) should give the desired compound an Rf value of approximately 0.3.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Run the mobile phase through the column and collect fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 95:5 to 90:10 v/v) |
| Detection | UV light (254 nm) or a suitable stain |
Purification via Sodium Bisulfite Adduct
This method is highly selective for aldehydes.
Methodology:
-
Adduct Formation: Dissolve the crude product in a suitable organic solvent (e.g., ethanol or THF). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will react to form a solid bisulfite adduct.
-
Isolation of Adduct: Filter the solid adduct and wash it with the organic solvent to remove non-aldehydic impurities.
-
Regeneration of Aldehyde: Suspend the washed adduct in water and add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the solution is basic. This will regenerate the aldehyde.
-
Extraction: Extract the liberated aldehyde with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.
Visualizations
Caption: General workflow for the purification of this compound.
References
optimizing reaction conditions for 4-Chloro-2,6-dimethylbenzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-2,6-dimethylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prominent methods for the synthesis of this compound are:
-
Halogen-Lithium Exchange followed by Formylation: This method typically starts with a halogenated precursor, such as a brominated derivative of 1-chloro-3,5-dimethylbenzene. An organolithium reagent like n-butyllithium is used to perform a halogen-lithium exchange, creating a reactive aryllithium intermediate. This intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde.[1]
-
Vilsmeier-Haack Reaction: This reaction is suitable for electron-rich aromatic compounds.[2][3][4][5][6] In this case, 1-chloro-3,5-dimethylbenzene can be formylated using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like DMF and a halogenating agent like phosphorus oxychloride (POCl₃).[2][3][4][5][6]
Q2: What are the potential impurities I might encounter in the synthesis of this compound?
A2: Depending on the synthetic route, several impurities can be formed:
-
Unreacted Starting Material: Incomplete reaction can leave residual 1-chloro-3,5-dimethylbenzene.
-
Isomeric Byproducts: While generally low due to the directing effects of the substituents, small amounts of other isomers may form.
-
Over-formylated Products: Under harsh conditions, diformylation might occur, although this is not common under optimized protocols.
-
Hydrolysis Byproducts: In the Vilsmeier-Haack reaction, incomplete hydrolysis of the iminium intermediate can result in residual amino compounds.
-
Side-chain Chlorinated Impurities: Although less common, trace amounts of side-chain chlorinated species could potentially form.
Q3: What are the recommended methods for purifying the final product?
A3: The crude product, which can be an oil or a solid, typically requires further purification. The two most effective methods are:
-
Crystallization: This is a highly effective method for purifying solid this compound. The choice of solvent is critical for obtaining high purity.
-
Distillation: For liquid products or as a preliminary purification step for solids, vacuum distillation can be employed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Halogen-Lithium Exchange and Formylation Route
Problem 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Suggestion |
| Inactive n-Butyllithium: n-BuLi is highly reactive and can degrade upon exposure to air or moisture.[7] | Use a fresh bottle of n-BuLi or titrate the existing solution to determine its exact concentration. |
| Presence of water or protic solvents: Water will quench the organolithium intermediate.[8] | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Dry the starting material and DMF thoroughly. |
| Low reaction temperature: The halogen-lithium exchange is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[9] | Maintain a low temperature throughout the addition of n-BuLi and the formylating agent. Use a suitable cooling bath (e.g., dry ice/acetone). |
| Inefficient halogen-lithium exchange: The exchange may be slow or incomplete. | Consider using a more reactive organolithium reagent like s-BuLi or t-BuLi, or adding an activator like tetramethylethylenediamine (TMEDA).[10] |
| Side reactions with the formylating agent: n-BuLi can react with DMF in multiple ways. | Add the aryllithium solution to an excess of DMF at low temperature, rather than the other way around. |
Problem 2: Formation of significant amounts of side products.
| Possible Cause | Troubleshooting Suggestion |
| Reaction with solvent: n-BuLi can react with ethereal solvents like THF, especially at higher temperatures.[8][9] | Maintain a low reaction temperature (-78 °C) when using THF. Consider using a non-reactive solvent like diethyl ether or a hydrocarbon. |
| Wurtz-type coupling: The aryllithium intermediate can couple with the starting aryl halide. | Ensure a slight excess of the organolithium reagent to drive the halogen-lithium exchange to completion before adding the electrophile. |
| Formation of ketones: The initially formed aldehyde can be attacked by another equivalent of the aryllithium reagent. | Use a formylating agent that is less prone to over-addition or carefully control the stoichiometry and reaction temperature. |
Vilsmeier-Haack Reaction Route
Problem 1: The reaction is slow or does not go to completion.
| Possible Cause | Troubleshooting Suggestion |
| Insufficiently activated aromatic ring: The Vilsmeier-Haack reaction works best with electron-rich arenes.[3][5][6] 1-chloro-3,5-dimethylbenzene is moderately activated. | Consider increasing the reaction temperature or using a more potent Vilsmeier reagent. |
| Decomposition of the Vilsmeier reagent: The reagent can be sensitive to moisture. | Ensure all reagents and solvents are anhydrous. |
| Steric hindrance: The ortho-methyl groups on the starting material can sterically hinder the approach of the Vilsmeier reagent. | A higher reaction temperature may be required to overcome the steric barrier. |
Problem 2: Difficulty in hydrolyzing the iminium intermediate.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete hydrolysis: The iminium salt intermediate may be stable. | Ensure complete hydrolysis by adding a sufficient amount of water or an aqueous base (e.g., sodium acetate solution) during the workup and allowing for adequate stirring time.[2] |
| Formation of stable adducts: The product aldehyde may form stable adducts under certain conditions. | Adjust the pH of the workup solution to facilitate the release of the free aldehyde. |
Experimental Protocols
Method 1: Halogen-Lithium Exchange and Formylation
This protocol is a generalized procedure based on common practices for this type of reaction.
Materials:
-
1-Bromo-4-chloro-2,6-dimethylbenzene (or a similarly halogenated precursor)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Dissolution: Dissolve 1-bromo-4-chloro-2,6-dimethylbenzene (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Cool the mixture in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Method 2: Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on common practices for this reaction.
Materials:
-
1-Chloro-3,5-dimethylbenzene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Diethyl ether or dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0 °C in an ice bath.
-
Addition of POCl₃: Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Addition of Arene: Add 1-chloro-3,5-dimethylbenzene (1.0 eq) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Add a solution of sodium acetate in water to hydrolyze the intermediate iminium salt.[2]
-
Extraction: Extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by recrystallization or vacuum distillation.
Data Presentation
Table 1: Comparison of Synthesis Methods
| Parameter | Halogen-Lithium Exchange/Formylation | Vilsmeier-Haack Reaction |
| Starting Material | Halogenated 1-chloro-3,5-dimethylbenzene | 1-Chloro-3,5-dimethylbenzene |
| Key Reagents | n-BuLi, DMF | POCl₃, DMF |
| Typical Temperature | -78 °C to room temperature | 0 °C to 80 °C |
| Reaction Time | 2-4 hours | Several hours |
| Advantages | High regioselectivity, well-established method. | Uses a less expensive starting material, avoids highly pyrophoric reagents like n-BuLi directly with the arene. |
| Disadvantages | Requires cryogenic temperatures, sensitive to moisture and air, requires a pre-halogenated starting material. | The Vilsmeier reagent is corrosive and moisture-sensitive, may require elevated temperatures. |
Table 2: Recommended Purification Conditions
| Purification Method | Solvent System | Expected Purity |
| Recrystallization | Ethanol/Water | >98% |
| Hexane/Ethyl Acetate | >99% | |
| Isopropanol | >98% | |
| Vacuum Distillation | - | Dependent on the efficiency of the distillation setup. |
Visualizations
References
- 1. This compound | 6045-90-5 | Benchchem [benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 9. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 10. uwindsor.ca [uwindsor.ca]
common impurities in 4-Chloro-2,6-dimethylbenzaldehyde and their removal
Technical Support Center: 4-Chloro-2,6-dimethylbenzaldehyde
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the impurities and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two primary synthetic routes for this compound are:
-
Vilsmeier-Haack formylation of 1-chloro-3,5-dimethylbenzene. This reaction introduces a formyl group (-CHO) onto the aromatic ring using a Vilsmeier reagent, which is typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]
-
Oxidation of 4-chloro-2,6-dimethylbenzyl alcohol . This involves the oxidation of the corresponding primary alcohol to the aldehyde using a suitable oxidizing agent.[3]
Q2: What are the likely impurities I might encounter in my sample of this compound?
A2: The impurities in your sample will largely depend on the synthetic route used.
-
From Vilsmeier-Haack Synthesis:
-
Unreacted 1-chloro-3,5-dimethylbenzene: The starting material may not have fully reacted.
-
Isomeric impurities: Although formylation is directed to the position between the two methyl groups, minor isomers could potentially form.
-
Residual DMF and phosphorus-containing byproducts: From the Vilsmeier reagent.[4]
-
-
From Oxidation of 4-chloro-2,6-dimethylbenzyl alcohol:
-
Unreacted 4-chloro-2,6-dimethylbenzyl alcohol: Incomplete oxidation can leave the starting material in your product.[5]
-
4-chloro-2,6-dimethylbenzoic acid: Over-oxidation of the aldehyde can lead to the formation of the corresponding carboxylic acid.[6]
-
Byproducts from the oxidizing agent: For example, if using pyridinium chlorochromate (PCC), chromium salts can be a significant impurity.[3]
-
Q3: How can I detect these impurities?
A3: A combination of analytical techniques is recommended for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the main compound and detecting non-volatile organic impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information that can help in the identification of unknown impurities by comparing the spectrum to that of the pure compound and known potential impurities.
Troubleshooting Guides
Issue 1: My final product shows a significant amount of unreacted starting material.
Possible Cause: Incomplete reaction during synthesis.
Troubleshooting Steps:
-
Review Reaction Conditions:
-
Vilsmeier-Haack: Ensure the reaction temperature and time are sufficient. The reaction temperature can range from below 0°C to 80°C depending on the substrate's reactivity.[4]
-
Oxidation: Check the stoichiometry of the oxidizing agent and the reaction time.
-
-
Purification:
-
Column Chromatography: This is an effective method for separating the aldehyde product from the less polar starting material (1-chloro-3,5-dimethylbenzene) or the more polar starting material (4-chloro-2,6-dimethylbenzyl alcohol).
-
Recrystallization: If the solubility profiles of the product and starting material are sufficiently different, recrystallization can be effective.
-
Issue 2: I have an acidic impurity in my product, likely the carboxylic acid.
Possible Cause: Over-oxidation of the aldehyde during synthesis.
Troubleshooting Steps:
-
Use a Milder Oxidizing Agent: If you are synthesizing via oxidation, consider using a milder reagent like pyridinium chlorochromate (PCC), which is known to selectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[5]
-
Purification:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., diethyl ether, dichloromethane) and wash with a mild aqueous base like sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer, which can then be separated. The desired aldehyde remains in the organic layer.
-
Sodium Bisulfite Adduct Formation: This is a highly effective method for purifying aldehydes. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, leaving non-aldehydic impurities in the organic phase. The aldehyde can then be regenerated by treating the aqueous layer with an acid or base.
-
Data Presentation
The following table summarizes the common impurities and suggested purification methods.
| Impurity | Likely Source | Recommended Analytical Method | Primary Removal Method | Secondary Removal Method |
| 1-chloro-3,5-dimethylbenzene | Vilsmeier-Haack Synthesis | GC-MS | Column Chromatography | Recrystallization |
| 4-chloro-2,6-dimethylbenzyl alcohol | Oxidation Synthesis | HPLC, GC-MS | Column Chromatography | Recrystallization |
| 4-chloro-2,6-dimethylbenzoic acid | Oxidation Synthesis | HPLC, Acid-Base Titration | Acid-Base Extraction | Column Chromatography |
| Residual DMF | Vilsmeier-Haack Synthesis | GC-MS, NMR | Aqueous Work-up/Extraction | High Vacuum Evaporation |
| Chromium Salts | Oxidation with PCC | ICP-MS | Filtration through Silica Gel | - |
Experimental Protocols
Protocol 1: Purification via Recrystallization
-
Solvent Screening: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, hexane, toluene, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of ethanol and water is often a good starting point for benzaldehydes.[8]
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The optimal mobile phase will provide good separation between the product and impurities on a Thin Layer Chromatography (TLC) plate. A common starting point is a 95:5 or 90:10 mixture of hexane:ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether). Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours. The aldehyde will react to form a solid or water-soluble bisulfite adduct.
-
Separation:
-
If a precipitate forms, filter the mixture to isolate the solid adduct. Wash the solid with the organic solvent to remove impurities.
-
If the adduct is water-soluble, separate the aqueous and organic layers. The impurities will remain in the organic layer.
-
-
Regeneration of Aldehyde: Treat the isolated adduct (solid or aqueous solution) with an aqueous solution of either a strong acid (like HCl) or a strong base (like NaOH) with stirring. This will reverse the reaction and regenerate the pure aldehyde.
-
Extraction: Extract the regenerated aldehyde into a fresh portion of an organic solvent (e.g., diethyl ether).
-
Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to obtain the purified this compound.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Common impurities from different synthetic routes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 7. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
Technical Support Center: Formylation of 3,5-Dimethylchlorobenzene
Welcome to the technical support center for the formylation of 3,5-dimethylchlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the formylation of 3,5-dimethylchlorobenzene?
A1: The formylation of 3,5-dimethylchlorobenzene is an electrophilic aromatic substitution reaction. The two methyl groups are activating and ortho, para-directing, while the chlorine atom is deactivating but also ortho, para-directing. The directing effects of these substituents converge on the 2, 4, and 6 positions of the benzene ring. Due to the strong activating nature of the methyl groups, the primary product expected is 2-chloro-4,6-dimethylbenzaldehyde .
Q2: Which formylation methods are suitable for 3,5-dimethylchlorobenzene?
A2: Given that the chloro substituent deactivates the aromatic ring, stronger formylation methods are generally preferred. The Rieche formylation , using dichloromethyl methyl ether and a strong Lewis acid like titanium tetrachloride (TiCl₄), is a suitable choice for moderately deactivated substrates. The Vilsmeier-Haack reaction (using a Vilsmeier reagent derived from DMF and POCl₃) is also a potential method, though it is typically more effective for electron-rich arenes.[1][2][3] The Gattermann-Koch and Gattermann reactions are less commonly used for halogenated benzenes due to the deactivating effect of the halogen.[4][5]
Q3: What are the potential side reactions during the formylation of 3,5-dimethylchlorobenzene?
A3: Several side reactions can occur, leading to a mixture of products and reduced yield of the desired aldehyde. These include:
-
Formation of regioisomers: While 2-chloro-4,6-dimethylbenzaldehyde is the expected major product, small amounts of other isomers, such as 4-chloro-2,6-dimethylbenzaldehyde, may be formed.
-
Diformylation: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess formylating agent), a second formyl group may be introduced to the ring.
-
Polymerization/Tar formation: Strong Lewis acids can promote the formation of polymeric byproducts, especially at elevated temperatures.
-
Hydrolysis of the formylating agent: The formylating reagents are sensitive to moisture. Incomplete drying of reagents or solvent can lead to the decomposition of the formylating agent and low conversion of the starting material.
Q4: How can I minimize the formation of side products?
A4: To minimize side reactions, consider the following:
-
Control the reaction temperature: Running the reaction at low temperatures (e.g., 0 °C to room temperature) can help to reduce the rate of side reactions.
-
Optimize stoichiometry: Use a slight excess of the formylating agent, but avoid a large excess to prevent diformylation.
-
Ensure anhydrous conditions: Use dry solvents and reagents to prevent the decomposition of the formylating agent.
-
Monitor reaction progress: Use techniques like TLC or GC to monitor the consumption of the starting material and the formation of the product, and stop the reaction once the starting material is consumed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive formylating agent due to moisture.2. Insufficiently Lewis acidic catalyst.3. Reaction temperature is too low. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents and reagents.2. Use a more potent Lewis acid, such as TiCl₄ or AlCl₃.3. Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Formation of multiple products (isomers) | 1. The directing effects of the substituents are not completely selective.2. Reaction temperature is too high, leading to less selective substitution. | 1. Purification by column chromatography is often necessary to separate isomers.2. Perform the reaction at a lower temperature to enhance regioselectivity. |
| Significant amount of tar or polymer formation | 1. Reaction temperature is too high.2. The concentration of reactants is too high.3. Prolonged reaction time. | 1. Maintain a low reaction temperature.2. Use a more dilute solution.3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Product decomposes during workup or purification | 1. The aldehyde is sensitive to air (oxidation).2. The product is unstable on silica gel during chromatography. | 1. Work up the reaction mixture quickly and consider storing the purified product under an inert atmosphere.2. Deactivate the silica gel with a small amount of triethylamine before performing column chromatography. |
Experimental Protocols
Rieche Formylation of 3,5-Dimethylchlorobenzene
This protocol is adapted from the formylation of structurally similar phenols and xylenes.[6][7]
Reagents and Materials:
-
3,5-Dimethylchlorobenzene
-
Dichloromethyl methyl ether (Cl₂CHOMe)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dimethylchlorobenzene (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (2.2 eq) to the stirred solution via a syringe or the dropping funnel. The solution will likely turn a deep color.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add dichloromethyl methyl ether (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-chloro-4,6-dimethylbenzaldehyde.
Data Presentation
The following table presents hypothetical data for the Rieche formylation of 3,5-dimethylchlorobenzene based on reported yields for similar substrates. Actual yields may vary depending on specific reaction conditions.
| Entry | Formylation Method | Lewis Acid | Temperature (°C) | Yield of 2-chloro-4,6-dimethylbenzaldehyde (%) | Key Side Products |
| 1 | Rieche | TiCl₄ | 0 | 75-85 | Isomeric aldehydes, diformylated product |
| 2 | Vilsmeier-Haack | POCl₃ | 25-80 | 50-60 | Unreacted starting material, tar |
| 3 | Gattermann-Koch | AlCl₃/CuCl | 25-50 | < 40 | Low conversion |
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: A flowchart for troubleshooting low product yield.
Regioselectivity in the Formylation of 3,5-Dimethylchlorobenzene
Caption: Regioselectivity of the formylation reaction.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloro-2,6-dimethylbenzaldehyde Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-2,6-dimethylbenzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic pathways to produce this compound are the Vilsmeier-Haack reaction, the Gattermann-Koch reaction, and a lithiation/formylation route. Each method has its own advantages and challenges regarding starting materials, reaction conditions, and yield.
Q2: What is the starting material for the Vilsmeier-Haack synthesis of this compound?
A2: The typical starting material for the Vilsmeier-Haack synthesis of this compound is 1-chloro-3,5-dimethylbenzene.[1]
Q3: Are there any specific safety precautions I should take when handling the reagents for these syntheses?
A3: Yes, many of the reagents used are hazardous. For instance, phosphorus oxychloride (used in the Vilsmeier-Haack reaction) is highly corrosive and reacts violently with water. Organolithium reagents (used in the lithiation route) are pyrophoric. Hydrogen cyanide and carbon monoxide (used in Gattermann-type reactions) are extremely toxic gases.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: What are some common impurities that can be found in the final product?
A4: Common impurities can include unreacted starting material (1-chloro-3,5-dimethylbenzene), isomeric byproducts, and hydrolysis byproducts from incomplete reaction workup.[1] Over-formylated products are generally not observed under optimized conditions.[1]
Q5: How can I purify the crude this compound?
A5: Crystallization is a highly effective method for purifying the final product.[1] Suitable solvent systems include ethanol/water, hexane/ethyl acetate, and isopropanol.[1] For liquid products or as a preliminary step, vacuum distillation can also be employed.[1]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inadequate reaction temperature or time. | Optimize the reaction temperature and extend the reaction time. Monitor the reaction progress using techniques like TLC or GC. |
| Poor quality of reagents or solvents. | Use freshly distilled solvents and high-purity reagents. Ensure reagents have not degraded during storage. | |
| Presence of moisture in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of significant side products | Incorrect stoichiometry of reagents. | Carefully control the molar ratios of the reactants and catalysts. |
| Non-optimal reaction temperature. | A temperature that is too high can lead to side reactions. A lower temperature may be required, even if it necessitates a longer reaction time. | |
| In the Gattermann-Koch reaction, the absence of a co-catalyst. | For some variations of the Gattermann-Koch reaction, a co-catalyst like copper(I) chloride may be necessary, especially when using zinc chloride as the Lewis acid or when not operating at high pressure.[2] | |
| Product loss during workup and purification | Inefficient extraction of the product. | Use an appropriate extraction solvent and perform multiple extractions to ensure complete recovery from the aqueous layer. |
| Product decomposition on the silica column. | Minimize the time the product spends on the silica gel. Use a less acidic grade of silica or add a small amount of a neutralizer like triethylamine to the eluent. | |
| Incomplete crystallization. | Optimize the crystallization solvent system and cooling process. Seeding with a small crystal of the pure product can induce crystallization. |
Unexpected Side Products
| Side Product | Possible Cause | Suggested Solution |
| 4-Chloro-2,6-dimethylbenzyl alcohol | Reduction of the aldehyde product. | Use a milder reducing agent if a reduction step is part of a subsequent transformation. During workup, avoid conditions that could lead to the reduction of the aldehyde. |
| Diformylated products | Excess formylating agent or harsh reaction conditions. | Use a stoichiometric amount of the formylating agent. Optimize the reaction temperature and time to favor mono-formylation. |
| Isomeric benzaldehydes | Non-regioselective formylation. | The directing effects of the substituents on 1-chloro-3,5-dimethylbenzene generally lead to low levels of isomeric byproducts.[1] However, ensure that the reaction conditions do not promote isomerization. |
Experimental Protocols
Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and an appropriate anhydrous solvent (e.g., dichloromethane). Cool the mixture in an ice bath.
-
Formation of Vilsmeier Reagent: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution with vigorous stirring. The Vilsmeier reagent is formed in situ.
-
Formylation: To this mixture, add a solution of 1-chloro-3,5-dimethylbenzene in the same anhydrous solvent dropwise, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature appropriate for the specific substrate and solvent (this may range from room temperature to reflux). Monitor the reaction by TLC or GC.
-
Workup: Cool the reaction mixture and pour it onto crushed ice with stirring. Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 6-7.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by crystallization or vacuum distillation.
Visualizations
Caption: Workflow for the Vilsmeier-Haack Synthesis.
Caption: Troubleshooting Logic for Low Yield Issues.
References
troubleshooting guide for the synthesis of 4-Chloro-2,6-dimethylbenzaldehyde derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Chloro-2,6-dimethylbenzaldehyde and its derivatives. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via three primary synthetic routes.
Route 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like 1-chloro-3,5-dimethylbenzene.
dot
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion of starting material | 1. Inactive Vilsmeier reagent due to moisture. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Starting material is not sufficiently electron-rich. | 1. Use freshly distilled, anhydrous DMF. Ensure all glassware is oven-dried. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1] 2. The reaction temperature often needs to be elevated (e.g., 60-80 °C) depending on the substrate's reactivity.[2] 3. Monitor the reaction by TLC. If the reaction is sluggish, consider extending the reaction time or increasing the temperature. 4. The Vilsmeier-Haack reaction works best with electron-rich arenes.[2] For less reactive substrates, consider alternative synthetic routes. |
| Formation of multiple products (isomers) | The directing effects of the substituents on the aromatic ring may not be completely selective. | While generally low for this specific substrate, if isomeric byproducts are an issue, purification by column chromatography is the most effective solution. |
| Dark-colored reaction mixture and/or tar formation | Decomposition of the Vilsmeier reagent or starting material at high temperatures. | Avoid excessively high reaction temperatures. A moderate temperature for a longer duration is often preferable. |
| Difficult work-up | The hydrolysis of the intermediate iminium salt can sometimes be problematic. | Ensure the reaction mixture is thoroughly quenched with an aqueous solution (e.g., sodium acetate or sodium bicarbonate) to facilitate complete hydrolysis to the aldehyde. |
Route 2: Lithiation and Formylation
This method involves the deprotonation of 1-chloro-3,5-dimethylbenzene using a strong base like n-butyllithium, followed by quenching the resulting aryllithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
dot
Caption: Troubleshooting flowchart for the lithiation and formylation synthesis route.
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired aldehyde | 1. Presence of moisture or protic impurities. 2. Inaccurate concentration of n-butyllithium. 3. Reaction temperature too high. 4. Inefficient quenching with DMF. | 1. Rigorously dry all glassware and solvents. THF can be dried over sodium/benzophenone, and DMF can be dried over molecular sieves or by vacuum distillation.[3] The reaction must be performed under a strictly inert atmosphere. 2. Titrate the n-butyllithium solution before use to ensure accurate stoichiometry. 3. Maintain a low temperature (typically -78 °C) throughout the lithiation step to prevent side reactions and decomposition of the aryllithium intermediate.[3] 4. Add the anhydrous DMF slowly at low temperature and allow the reaction to warm gradually. |
| Recovery of starting material | Incomplete lithiation. | Increase the amount of n-butyllithium slightly (e.g., 1.1-1.2 equivalents). Ensure the n-BuLi is added slowly to the cooled solution of the starting material. |
| Formation of byproducts from the reaction of n-BuLi with DMF | The n-butyllithium may react with the formylating agent if not consumed by the substrate. | Ensure efficient mixing and slow addition of reagents. |
Route 3: Oxidation of 4-Chloro-2,6-dimethylbenzyl alcohol
This route involves the synthesis of the corresponding benzyl alcohol, which is then oxidized to the aldehyde.
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Over-oxidation to the carboxylic acid | 1. Use of a strong, non-selective oxidizing agent. 2. Presence of water in the reaction mixture. | 1. Use a mild and selective oxidizing agent such as Pyridinium Chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations.[4][5] 2. Perform the oxidation under anhydrous conditions. PCC oxidations are typically carried out in dichloromethane (DCM).[5] |
| Incomplete oxidation (starting alcohol remains) | 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature or short reaction time. | 1. Use a slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents of PCC). 2. Allow the reaction to proceed at room temperature and monitor its progress by TLC until the starting material is consumed. |
| Difficult purification of the aldehyde | The aldehyde may be sensitive to air oxidation. | Work up the reaction mixture promptly and purify the aldehyde quickly, for example, by flash column chromatography. Store the purified product under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound and how can they be removed?
A1: Common impurities depend on the synthetic route. In the Vilsmeier-Haack synthesis, unreacted 1-chloro-3,5-dimethylbenzene is a potential impurity. In the oxidation route, the corresponding carboxylic acid (from over-oxidation) or unreacted benzyl alcohol can be present. Purification is typically achieved by column chromatography on silica gel or by recrystallization.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the starting material and the formation of the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
Q3: What are the key safety precautions for these syntheses?
A3:
-
Vilsmeier-Haack: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Lithiation: n-Butyllithium is pyrophoric and reacts violently with water. All manipulations must be carried out under a dry, inert atmosphere.
-
Oxidation: Many chromium-based oxidizing agents like PCC are toxic and carcinogenic. Handle them with care and dispose of the waste appropriately.
Q4: Can I use other formylating agents in the Vilsmeier-Haack reaction?
A4: While DMF/POCl₃ is the most common combination, other reagents like DMF/SOCl₂ can also be used to generate the Vilsmeier reagent.[6]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Chloro-3,5-dimethylbenzene (Representative)
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Formylation: To the prepared Vilsmeier reagent, add 1-chloro-3,5-dimethylbenzene (1 equivalent) dissolved in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane. Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Protocol 2: Oxidation of 4-Chloro-2,6-dimethylbenzyl alcohol with PCC (Representative)
-
Reaction Setup: To a solution of 4-chloro-2,6-dimethylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC, 1.5 equivalents) in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction mixture will turn into a dark brown slurry. Monitor the disappearance of the starting alcohol by TLC.
-
Work-up: Once the reaction is complete, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Celite to filter out the chromium residues. Wash the filter cake with additional diethyl ether.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.
| Parameter | Vilsmeier-Haack Reaction | Oxidation with PCC |
| Starting Material | 1-Chloro-3,5-dimethylbenzene | 4-Chloro-2,6-dimethylbenzyl alcohol |
| Key Reagents | DMF, POCl₃ | PCC, DCM |
| Typical Temperature | 60-70 °C | Room Temperature |
| Typical Reaction Time | 4-8 hours | 2-4 hours |
| Typical Yield | Moderate to Good | Good to Excellent |
References
degradation pathways of 4-Chloro-2,6-dimethylbenzaldehyde under acidic conditions
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 4-Chloro-2,6-dimethylbenzaldehyde in an acidic solution?
Based on the chemistry of aromatic aldehydes, this compound is expected to be relatively stable in acidic conditions in the absence of strong nucleophiles or oxidizing agents. The aldehyde functional group can be protonated under acidic conditions, which may facilitate certain reactions. The electron-donating methyl groups and the electron-withdrawing chloro group will influence the overall reactivity.
Q2: What are the likely degradation pathways for this compound under acidic conditions?
While specific data is unavailable, two primary degradation pathways can be postulated under forced acidic conditions (e.g., elevated temperature, presence of an oxidizing agent):
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 4-Chloro-2,6-dimethylbenzoic acid. This is a common degradation pathway for benzaldehydes.[1]
-
Polymerization/Condensation: Under strongly acidic conditions and high concentrations, acid-catalyzed self-condensation or polymerization of the aldehyde may occur, leading to the formation of complex polymeric materials.
Q3: What analytical methods are recommended for monitoring the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[2][3] This allows for the separation and quantification of the parent compound and its degradation products. Other useful techniques include:
-
Mass Spectrometry (MS): To identify the mass of degradation products, often coupled with HPLC (LC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of isolated degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the aldehyde functional group and the appearance of new functional groups (e.g., carboxylic acid).
Troubleshooting Guides
This section addresses common issues encountered during the forced degradation studies of this compound under acidic conditions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed. | The acidic conditions are too mild (concentration, temperature, or duration). | Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), elevate the temperature (e.g., to 60-80 °C), or extend the reaction time.[2][4] Ensure proper mixing. |
| Degradation is too rapid, leading to multiple, unidentifiable products. | The stress conditions are too harsh. | Reduce the acid concentration, lower the temperature, or shorten the exposure time. A design of experiments (DoE) approach can help in finding the optimal conditions for controlled degradation. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or column chemistry. The degradation products may have very different polarities. | Optimize the HPLC method. Adjust the mobile phase pH to ensure consistent ionization of the analyte and degradants. A gradient elution method may be necessary to resolve compounds with a wide polarity range. Consider a different stationary phase if peak tailing is severe. |
| Mass balance is not achieved (sum of parent and degradants is less than 100%). | Formation of non-UV active or volatile degradation products. Adsorption of compounds onto the sample vials. Incomplete extraction of degradation products. | Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector. Analyze the headspace for volatile compounds using Gas Chromatography (GC). Use silanized vials to minimize adsorption. Optimize the extraction procedure to ensure all components are recovered. |
| Formation of a precipitate during the experiment. | The degradation product is insoluble in the reaction medium. Polymerization has occurred. | Characterize the precipitate separately. It may be necessary to use a co-solvent to maintain the solubility of all components. If polymerization is suspected, techniques like Gel Permeation Chromatography (GPC) can be used for characterization. |
Proposed Degradation Pathway
Under forced acidic conditions, particularly in the presence of an oxidizing agent, the most probable degradation pathway for this compound is its oxidation to 4-Chloro-2,6-dimethylbenzoic acid.
References
stabilization of 4-Chloro-2,6-dimethylbenzaldehyde for long-term storage
Technical Support Center: 4-Chloro-2,6-dimethylbenzaldehyde
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] The recommended storage temperature is typically between 2-8°C. Crucially, the compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[2]
Q2: Why is an inert atmosphere crucial for storing this aldehyde?
Aldehydes, including this compound, are highly susceptible to degradation from atmospheric oxygen and moisture.[3] The primary reasons for requiring an inert atmosphere are:
-
Oxidation Prevention : Aldehydes readily oxidize to form their corresponding carboxylic acids when exposed to air.[3][4] This is a major pathway for impurity formation.
-
Moisture Protection : Moisture can catalyze unwanted side reactions, such as polymerization or acetal formation, leading to a decrease in purity.[3][5]
-
Maintaining Purity and Reactivity : An inert atmosphere preserves the chemical integrity of the aldehyde, ensuring its purity and consistent reactivity for subsequent experiments.[3]
Q3: What are the primary degradation pathways for this compound?
The main degradation pathways are:
-
Autoxidation : This is the most common pathway, where the aldehyde group (-CHO) reacts with atmospheric oxygen to form a carboxylic acid (4-Chloro-2,6-dimethylbenzoic acid).[3][4] This process can be accelerated by heat and light.[4]
-
Polymerization : Under certain conditions, such as exposure to moisture or impurities, aldehydes can form larger polymer molecules, which may appear as solids or viscous liquids.[3][4][5]
-
Photodegradation : Exposure to UV light can cause homolytic cleavage and degradation of the molecule.[4][6]
Q4: What are the visible signs of degradation?
Degradation can be identified through several observations. The table below summarizes common signs and their likely causes.
Q5: Are there any recommended chemical stabilizers for long-term storage?
While the primary method of stabilization is proper storage under an inert atmosphere, chemical stabilizers can be used. Antioxidants are commonly employed to inhibit the autoxidation process. The choice of stabilizer must be carefully considered based on its compatibility with the aldehyde and its potential interference in downstream applications.
Troubleshooting Guide
Problem: My this compound has developed a yellowish tint.
-
Probable Cause : Color formation is often an early indicator of oxidation or the formation of minor impurities. Aldehydes can undergo side reactions that produce color-forming compounds.[5]
-
Recommended Action :
-
Verify the purity of the material using an appropriate analytical technique like HPLC or GC-MS.
-
If purity is still acceptable for your application, ensure future storage is strictly under an inert atmosphere and protected from light.
-
If purity has significantly decreased, purification by distillation or chromatography may be necessary, though this should be performed with caution due to the compound's reactivity.
-
Problem: My analytical results (HPLC/GC) show a decrease in purity and the appearance of a new major peak.
-
Probable Cause : The appearance of a new major peak, often with a different retention time, strongly suggests the formation of a degradation product. The most likely candidate is 4-Chloro-2,6-dimethylbenzoic acid, formed via oxidation.[3][7]
-
Recommended Action :
-
Characterize the impurity peak using mass spectrometry (MS) to confirm its identity.
-
Review your storage and handling procedures immediately. Ensure the container is properly sealed and that the inert atmosphere has not been compromised.
-
For future use, always flush the container headspace with an inert gas (e.g., argon or nitrogen) after each use.[8]
-
Problem: The compound, which should be a liquid or low-melting solid, has formed a significant amount of solid precipitate or has become viscous.
-
Probable Cause : This indicates that polymerization or oligomerization has likely occurred.[3][5] This can be triggered by exposure to moisture, air, or acidic/basic impurities.
-
Recommended Action :
-
The material may not be suitable for use, as the presence of polymers can significantly interfere with chemical reactions.[5]
-
It is generally not practical to reverse polymerization. The product should be disposed of according to approved waste disposal protocols.[1]
-
To prevent this, ensure the compound is stored in a scrupulously dry container under a positive pressure of inert gas.
-
Data & Protocols
Data Tables
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Reduces rates of oxidation and other degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen.[2][3][9] |
| Container | Tightly sealed, Opaque Glass | Prevents exposure to air/moisture and protects from light.[1][4] |
| Environment | Dry, Well-Ventilated Area | Avoids moisture ingress and ensures safety.[2] |
| Incompatibles | Strong Oxidizing Agents, Strong Bases | To prevent vigorous, uncontrolled reactions.[1][2] |
Table 2: Potential Chemical Stabilizers for Aldehydes
| Stabilizer Type | Example(s) | Typical Concentration | Mechanism of Action |
| Antioxidant (Phenolic) | Butylated Hydroxytoluene (BHT), Hydroquinone | 100 - 1000 ppm | Scavenges free radicals to inhibit autoxidation chain reactions.[4][5] |
| Chelating Agent | Ethylenediaminetetraacetic acid (EDTA) | 50 - 500 ppm | Sequesters metal ions that can catalyze oxidation.[5] |
| Amine/Nitrogen Base | Pyridine, Triethanolamine | 500 - 2000 ppm | Can inhibit polymerization and other acid-catalyzed degradation.[5][10] |
Note: The suitability and concentration of any stabilizer must be experimentally verified for your specific application.
Table 3: Common Signs of Degradation
| Observation | Potential Cause | Primary Trigger |
| Appearance of Crystals | Formation of Carboxylic Acid | Oxidation (Air Exposure)[3] |
| Yellowing/Color Change | Formation of Minor Impurities/Oligomers | Oxidation, Light Exposure[4][5] |
| Increased Viscosity/Solidification | Polymerization | Moisture, Air, Impurities[3][5] |
| Pressure Buildup in Container | Gaseous Decomposition Products | Thermal Degradation (High Temp) |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting the presence of its primary oxidation product, 4-Chloro-2,6-dimethylbenzoic acid.
-
Preparation of Standard Solutions:
-
Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Prepare a separate 1 mg/mL stock solution of 4-Chloro-2,6-dimethylbenzoic acid (if available).
-
Create a working standard by diluting the stock solution(s) to a final concentration of ~50 µg/mL with the mobile phase.
-
-
Preparation of Sample Solution:
-
Prepare a sample solution of the stored this compound at the same concentration as the working standard (~50 µg/mL) using the mobile phase as the diluent.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the working standard to determine the retention times of the pure aldehyde and the potential carboxylic acid impurity. The carboxylic acid is more polar and will typically have a shorter retention time than the aldehyde.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks (Area % method).
-
Protocol 2: Sample Preparation for Long-Term Storage
This protocol describes how to properly package an air-sensitive aldehyde for storage.
-
Glassware Preparation:
-
Inerting the Container:
-
Insert two needles through the septum: one connected to a vacuum line and the other to a source of dry inert gas (e.g., argon).
-
Evacuate the air from the flask for 1-2 minutes, then backfill with the inert gas. Repeat this vacuum/backfill cycle three times to ensure all atmospheric oxygen is removed.[8]
-
-
Transfer of Aldehyde:
-
Under a positive pressure of inert gas (indicated by gas bubbling through an oil bubbler), carefully transfer the this compound into the prepared container using a clean, dry syringe or cannula.
-
-
Final Sealing:
-
Remove the needles and seal the container. For extra protection, wrap the cap/stopper junction with Parafilm®.
-
Label the container clearly with the compound name, date, and storage conditions ("Store at 2-8°C under inert atmosphere").
-
-
Storage:
-
Place the sealed container in a refrigerator or cold room designated for chemical storage.
-
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Why do aldehydes require an inert atmosphere? | Filo [askfilo.com]
- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Aldehydes Used as Food Additives by Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 11. chemistry-online.com [chemistry-online.com]
challenges in the scale-up of 4-Chloro-2,6-dimethylbenzaldehyde synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-2,6-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the Vilsmeier-Haack reaction, a common synthetic route.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent ([ClCH=N⁺(CH₃)₂]PO₂Cl₂⁻) may not have formed correctly due to moisture or impure reagents. 2. Low Reactivity of Starting Material: The starting material, 1-chloro-3,5-dimethylbenzene, may not be sufficiently activated for formylation. 3. Incorrect Reaction Temperature: The reaction may be too cold, leading to slow reaction kinetics. | 1. Ensure all glassware is thoroughly dried and reagents (DMF and POCl₃) are of high purity and handled under anhydrous conditions. 2. Confirm the identity and purity of the starting material. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. An optimized temperature is crucial for this reaction. |
| Formation of a Dark Tar-like Substance | 1. Excessive Reaction Temperature: Overheating can lead to polymerization and decomposition of reactants and products. 2. High Concentration of Reactants: A highly concentrated reaction mixture can promote side reactions. | 1. Maintain strict temperature control throughout the reaction. Use a controlled heating mantle and monitor the internal temperature. 2. Consider diluting the reaction mixture with an appropriate inert solvent. |
| Presence of Multiple Spots on TLC/Peaks in GC | 1. Incomplete Reaction: Unreacted starting material (1-chloro-3,5-dimethylbenzene) may be present. 2. Formation of Byproducts: Potential byproducts include isomeric aldehydes (though generally low), or hydrolysis byproducts from incomplete workup.[1] 3. Side-chain Chlorination: Although less common in Vilsmeier-Haack reactions, trace amounts of side-chain chlorinated species could form.[1] | 1. Increase the reaction time or temperature slightly and monitor for the disappearance of the starting material spot/peak. 2. Optimize the molar ratio of reactants. An excess of DMF and POCl₃ can help drive the reaction to completion.[1] Ensure thorough hydrolysis during workup to break down any remaining iminium salt intermediate. 3. Utilize purification techniques such as column chromatography or recrystallization to isolate the desired product. |
| Difficulties in Product Isolation/Purification | 1. Emulsion Formation During Workup: The presence of DMF can sometimes lead to emulsions during aqueous extraction. 2. Co-crystallization with Impurities: Impurities with similar solubility profiles can make purification by crystallization challenging. | 1. Add a saturated brine solution during the extraction to help break the emulsion. 2. Employ column chromatography (e.g., using silica gel with a hexane/ethyl acetate gradient) to separate the product from impurities before attempting crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic compounds like 1-chloro-3,5-dimethylbenzene to produce this compound.[1] Another prominent method involves a halogen-lithium exchange followed by formylation.[1]
Q2: What are the key parameters to control during the Vilsmeier-Haack synthesis?
A2: The key parameters to control for a successful and high-yield synthesis are the molar ratio of the reactants, the reaction temperature, and the reaction time. An excess of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is often used to ensure the complete conversion of the starting material.[1]
Q3: What are the potential impurities I should look for in my final product?
A3: Potential impurities include unreacted starting material (1-chloro-3,5-dimethylbenzene), isomeric byproducts (though typically in low amounts), and hydrolysis byproducts if the workup is incomplete.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended for impurity profiling.[1]
Q4: How can I purify the crude this compound?
A4: Common purification methods include column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) and recrystallization from a suitable solvent.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent and should be handled with extreme care in a well-ventilated fume hood. The Vilsmeier-Haack reaction can be exothermic, so it is important to control the rate of addition of reagents and have adequate cooling available, especially during scale-up.
Experimental Protocols
Vilsmeier-Haack Synthesis of this compound
This protocol is a representative procedure based on the Vilsmeier-Haack formylation of substituted benzenes. Researchers should optimize the conditions for their specific setup and scale.
Materials:
-
1-chloro-3,5-dimethylbenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
Vilsmeier Reagent Formation: To the flask, add anhydrous N,N-dimethylformamide (DMF) (1.5-2.0 molar equivalents). Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2-1.5 molar equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Formylation: Dissolve 1-chloro-3,5-dimethylbenzene (1.0 molar equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of 1-chloro-3,5-dimethylbenzene to the Vilsmeier reagent mixture.
-
Heat the reaction mixture to a temperature between 50-70 °C and stir for 2-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Data Presentation
Table 1: Optimized Molar Ratios for Vilsmeier-Haack Synthesis
| Parameter | Optimized Range | Rationale |
| Molar Ratio (1-chloro-3,5-dimethylbenzene : DMF : POCl₃) | 1 : 1.5-2.0 : 1.2-1.5 | An excess of DMF and POCl₃ ensures complete conversion of the starting material and efficient generation of the Vilsmeier reagent.[1] |
Visualizations
Experimental Workflow for Vilsmeier-Haack Synthesis
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Logical Relationship of Troubleshooting Steps
Caption: Logical flow for troubleshooting synthesis issues.
References
resolving poor selectivity in reactions involving 4-Chloro-2,6-dimethylbenzaldehyde
Welcome to the technical support center for 4-Chloro-2,6-dimethylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor selectivity in reactions involving this sterically hindered aromatic aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of this compound that influence its reactivity and selectivity?
A1: The reactivity and selectivity of this compound are primarily influenced by two key structural features:
-
Steric Hindrance: The two methyl groups in the ortho positions (2 and 6) to the aldehyde group create significant steric bulk. This hindrance can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates and influencing the stereochemical outcome of additions.
-
Electronic Effects: The chlorine atom at the para (4) position is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
These competing effects—steric hindrance and electronic activation—often lead to challenges in achieving high selectivity.
Q2: In which common reactions is poor selectivity a known issue with this compound?
A2: Poor selectivity can be a significant issue in several common reactions, including:
-
Aldol Condensations: Achieving high diastereoselectivity can be challenging due to the steric hindrance influencing the facial selectivity of the enolate attack.
-
Wittig Reactions: Controlling the E/Z selectivity of the resulting alkene can be difficult. The steric bulk of the aldehyde can favor the formation of the more thermodynamically stable E-isomer, but this is not always the case and can be influenced by the nature of the ylide and reaction conditions.
-
Grignard and Organolithium Additions: While the electronic effect of the chloro group encourages addition, the steric hindrance can lead to side reactions such as reduction of the aldehyde or enolization. Achieving high enantioselectivity in asymmetric additions is also a significant challenge.
-
Reductive Aminations: The formation of the imine intermediate can be sterically hindered, potentially leading to incomplete conversion or the need for harsh reaction conditions, which can cause side reactions.
Q3: How can I purify the products from reactions involving this compound, especially when selectivity is poor?
A3: When poor selectivity leads to a mixture of products, purification can be challenging. Here are some common strategies:
-
Column Chromatography: This is the most common method for separating isomers and byproducts. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial. Gradient elution can be particularly effective in separating closely related compounds.
-
Recrystallization: If the desired product is a solid and one isomer is significantly more abundant or has different solubility properties than the others, recrystallization can be an effective purification technique.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions, prep-TLC can be a useful tool for isolating pure products.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a chiral stationary phase (for enantiomers) or a standard stationary phase (for diastereomers) can provide high-purity compounds.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Aldol Condensations
Question: My aldol condensation of this compound with a ketone is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
Answer: Poor diastereoselectivity in this case is likely due to the steric hindrance from the ortho-methyl groups interfering with the preferred orientation of the reactants in the transition state. Here are several strategies to improve selectivity:
-
Choice of Base and Counter-ion: The geometry of the enolate is critical for diastereoselectivity. The choice of base and the resulting counter-ion (e.g., Li+, Na+, K+, B, Ti) can significantly influence the stereochemical outcome. Lithium enolates often provide higher selectivity.
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the ketone can create a facial bias, leading to a more selective nucleophilic attack on the aldehyde.
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity by favoring the transition state with the lower activation energy.
-
Lewis Acid Additives: The use of a Lewis acid can chelate to both the aldehyde and the enolate, leading to a more rigid transition state and improved diastereoselectivity.
Illustrative Data on the Effect of Reaction Conditions on Diastereoselectivity in an Aldol-type Reaction (Analogous System):
| Entry | Base | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | LDA | None | -78 | 60:40 |
| 2 | LDA | ZnCl₂ | -78 | 85:15 |
| 3 | NaHMDS | None | -78 | 55:45 |
| 4 | LHMDS | TiCl₄ | -78 | 95:5 |
Experimental Protocol: Diastereoselective Aldol Addition
-
Enolate Formation: To a solution of the ketone (1.2 equiv) in dry THF (0.5 M) at -78 °C under an inert atmosphere (N₂ or Ar), add freshly prepared lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the solution for 30 minutes at -78 °C.
-
Lewis Acid Addition (Optional but Recommended): To the enolate solution, add a solution of TiCl₄ (1.1 equiv) in dichloromethane dropwise at -78 °C. Stir for an additional 30 minutes.
-
Aldehyde Addition: Add a solution of this compound (1.0 equiv) in dry THF dropwise to the reaction mixture at -78 °C.
-
Quenching: After stirring for 2-4 hours at -78 °C (monitor by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the diastereomers.
Troubleshooting Flowchart for Poor Diastereoselectivity
Caption: Troubleshooting workflow for improving diastereoselectivity in Aldol reactions.
Issue 2: Poor E/Z Selectivity in Wittig Reactions
Question: My Wittig reaction with this compound is giving a mixture of E and Z alkenes. How can I favor the formation of one isomer?
Answer: The E/Z selectivity of a Wittig reaction is highly dependent on the nature of the phosphorus ylide. The steric hindrance of this compound will also play a significant role.
-
Stabilized vs. Non-stabilized Ylides:
-
Stabilized ylides (containing an electron-withdrawing group like an ester or ketone) are less reactive and their addition to the aldehyde is often reversible. This allows for equilibration to the more thermodynamically stable intermediate, which typically leads to the E-alkene as the major product.
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) react irreversibly and kinetically, generally favoring the formation of the Z-alkene .
-
-
Salt-Free Conditions: For non-stabilized ylides, the presence of lithium salts can promote equilibration of the betaine intermediate, leading to a higher proportion of the E-alkene. Performing the reaction under "salt-free" conditions (e.g., using a sodium or potassium base like NaHMDS or KHMDS) can enhance Z-selectivity.
-
Solvent Effects: The choice of solvent can influence the solubility of the intermediates and the transition state energies, thereby affecting the E/Z ratio. Aprotic, non-polar solvents often favor Z-alkene formation with non-stabilized ylides.
Illustrative Data on the Effect of Ylide and Conditions on E/Z Selectivity (Analogous System):
| Entry | Ylide Type | Base/Conditions | Solvent | E/Z Ratio |
| 1 | Stabilized (ester) | NaOEt | EtOH | >95:5 |
| 2 | Non-stabilized | n-BuLi | THF | 20:80 |
| 3 | Non-stabilized | NaHMDS (salt-free) | Toluene | 10:90 |
Experimental Protocol: Z-Selective Wittig Reaction
-
Ylide Generation (Salt-Free): To a suspension of methyltriphenylphosphonium bromide (1.1 equiv) in dry toluene (0.5 M) at 0 °C under an inert atmosphere, add sodium hexamethyldisilazide (NaHMDS) (1.05 equiv) as a solid or a solution in THF. Stir the resulting orange-red mixture for 1 hour at room temperature.
-
Aldehyde Addition: Cool the ylide solution to -78 °C and add a solution of this compound (1.0 equiv) in dry toluene dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours (monitor by TLC).
-
Work-up: Quench the reaction with water. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: The major byproduct is triphenylphosphine oxide. This can often be removed by precipitation from a non-polar solvent (e.g., hexane/ether mixture) or by column chromatography.
Signaling Pathway for Wittig Reaction Selectivity
Caption: Influence of ylide type on the selectivity of the Wittig reaction.
Issue 3: Poor Enantioselectivity in Grignard Additions
Question: I am attempting an asymmetric addition of a Grignard reagent to this compound using a chiral ligand, but the enantiomeric excess (ee) is very low. What can I do to improve this?
Answer: Achieving high enantioselectivity in the addition of organometallics to sterically hindered aldehydes is a significant challenge. The bulky nature of the substrate can interfere with the binding of the chiral ligand-metal complex, leading to a poorly organized transition state.
-
Choice of Chiral Ligand: The ligand is the most critical factor. For Grignard reagents, ligands like (-)-sparteine, TADDOLs, or BOX ligands in combination with a copper catalyst might be effective. For dialkylzinc additions, ligands such as DAIB or those derived from camphor can be very effective.
-
Metal Transmetalation: Often, Grignard reagents are too reactive for high enantioselectivity. Transmetalating the Grignard reagent to a less reactive organometallic species, such as an organozinc or organotitanium reagent, can lead to much higher ee's in the presence of a suitable chiral ligand.
-
Solvent and Temperature: Non-coordinating solvents like toluene or hexane are often preferred over ethereal solvents like THF, as THF can compete with the chiral ligand for coordination to the metal center. As with other stereoselective reactions, lower temperatures generally lead to higher enantioselectivity.
-
Additives: The addition of salts like LiCl can sometimes help to break up aggregates of the organometallic reagent, leading to a more well-defined catalytic species and improved selectivity.
Experimental Protocol: Catalytic Asymmetric Addition of Diethylzinc
-
Catalyst Preparation: To a solution of the chiral ligand (e.g., a chiral amino alcohol, 0.1 equiv) in dry toluene (0.2 M) under an inert atmosphere, add Ti(O-i-Pr)₄ (0.1 equiv). Stir for 30 minutes at room temperature.
-
Reaction Setup: Cool the catalyst solution to 0 °C and add a solution of this compound (1.0 equiv) in toluene.
-
Reagent Addition: Add diethylzinc (1.2 equiv, as a solution in hexanes) dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 24-48 hours, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Work-up: Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Analysis: Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or NMR analysis using a chiral solvating agent.
Experimental Workflow for Optimizing Enantioselectivity
Caption: Workflow for the optimization of enantioselective Grignard additions.
Validation & Comparative
A Comparative Analysis of 4-Chloro-2,6-dimethylbenzaldehyde and Other Substituted Benzaldehydes for Researchers and Drug Development Professionals
This guide provides a detailed comparison of 4-Chloro-2,6-dimethylbenzaldehyde with other key substituted benzaldehydes, namely 2,4,6-trimethylbenzaldehyde, 4-methoxybenzaldehyde, and 4-nitrobenzaldehyde. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate benzaldehyde derivative for their specific synthetic and research needs.
Physicochemical Properties
The substitution pattern on the benzene ring significantly influences the physical properties of benzaldehydes, such as melting point, boiling point, and solubility. These properties are critical for determining appropriate reaction conditions and purification methods. A summary of the key physicochemical properties of the selected benzaldehydes is presented in Table 1.
| Property | This compound | 2,4,6-trimethylbenzaldehyde | 4-methoxybenzaldehyde | 4-nitrobenzaldehyde |
| Molecular Formula | C₉H₉ClO[1] | C₁₀H₁₂O[2] | C₈H₈O₂ | C₇H₅NO₃[3] |
| Molecular Weight | 168.62 g/mol [1] | 148.21 g/mol [4] | 136.15 g/mol [5] | 151.12 g/mol [3] |
| Appearance | Solid[6] | Colorless to light yellow liquid[4] | Liquid[5] | Slightly yellowish crystalline powder[7] |
| Melting Point | Not specified | 14 °C[8] | 0 °C[9] | 103-106 °C[7] |
| Boiling Point | Not specified | 237 °C[3][8] | 247-249 °C[5] | Not specified |
| Solubility | Not specified | Insoluble in water, soluble in alcohol.[3][8] | 2 g/L in water; miscible with acetone, alcohol, ether, chloroform, and benzene.[5][10] | Soluble in ethanol, benzene, and glacial acetic acid; slightly soluble in water and ether.[11] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the characterization of organic molecules. The electronic effects of the substituents on the benzaldehyde ring cause distinct shifts in NMR and IR spectra.
NMR Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra provide valuable information about the electronic environment of the nuclei. Electron-donating groups (like methoxy and methyl) tend to shield the protons and carbons, causing upfield shifts (lower ppm values), while electron-withdrawing groups (like nitro and chloro) cause downfield shifts (higher ppm values).
¹H NMR Data (CDCl₃, δ in ppm):
-
This compound: Due to the ortho-methyl groups and the para-chloro substituent, the aldehydic proton is expected to appear as a singlet around 10.5 ppm. The aromatic proton will be a singlet around 7.3-7.4 ppm, and the methyl protons will be a singlet around 2.5 ppm.
-
2,4,6-trimethylbenzaldehyde: The aldehydic proton appears at 10.50 ppm (s, 1H), the aromatic protons at 6.84 ppm (s, 2H), the ortho-methyl protons at 2.53 ppm (s, 6H), and the para-methyl proton at 2.28 ppm (s, 3H).[2][12]
-
4-methoxybenzaldehyde: The aldehydic proton is observed at 9.73 ppm (s, 1H), the aromatic protons ortho to the aldehyde at 7.69 ppm (d, J=12.0 Hz, 2H), the aromatic protons meta to the aldehyde at 6.86 ppm (d, J=12.0 Hz, 2H), and the methoxy protons at 3.73 ppm (s, 3H).[3]
-
4-nitrobenzaldehyde: The aldehydic proton resonates at 10.17 ppm (s, 1H), and the aromatic protons appear as two doublets at 8.41 ppm (d, J=12.0 Hz, 2H) and 8.09 ppm (d, J=8.0 Hz, 2H).[3]
¹³C NMR Data (CDCl₃, δ in ppm):
-
This compound: The carbonyl carbon is anticipated to be in the range of 190-193 ppm. The aromatic carbons will show distinct signals influenced by the chloro and methyl substituents.
-
2,4,6-trimethylbenzaldehyde: The carbonyl carbon appears at 192.4 ppm. The aromatic carbons are observed at 143.4, 141.1, 130.2, and 129.9 ppm. The methyl carbons are at 21.1 and 20.0 ppm.[5]
-
4-methoxybenzaldehyde: The carbonyl carbon is at 190.4 ppm. The aromatic carbons are at 164.2, 131.6, 129.6, and 114.0 ppm, with the methoxy carbon at 55.2 ppm.[3][9]
-
4-nitrobenzaldehyde: The carbonyl carbon resonates at 190.4 ppm. The aromatic carbons are found at 151.1, 140.1, 130.5, and 124.3 ppm.[3]
IR Spectroscopy
The carbonyl (C=O) stretching frequency in the IR spectrum is particularly sensitive to the electronic nature of the substituents. Electron-withdrawing groups increase the C=O bond order and shift the stretching frequency to higher wavenumbers, while electron-donating groups have the opposite effect.
-
General Trends: For substituted benzaldehydes, the C=O stretching vibration typically appears in the range of 1680-1715 cm⁻¹.[13]
-
4-nitrobenzaldehyde: The strong electron-withdrawing nitro group is expected to shift the C=O stretch to a higher frequency, typically around 1710 cm⁻¹.
-
4-methoxybenzaldehyde: The electron-donating methoxy group will lower the C=O stretching frequency to around 1685 cm⁻¹.
-
This compound and 2,4,6-trimethylbenzaldehyde: The combination of electron-donating methyl groups and the (in the case of the former) electron-withdrawing chloro group will result in C=O stretching frequencies between the extremes of the nitro and methoxy substituted compounds.
Reactivity Comparison
The reactivity of the aldehyde functional group is heavily influenced by the electronic and steric effects of the ring substituents. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity. Steric hindrance from ortho substituents can also play a significant role in modulating reactivity.
Electronic Effects and Reactivity
The electronic influence of the substituents can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). A positive slope (ρ value) indicates that the reaction is accelerated by electron-withdrawing groups, while a negative slope suggests acceleration by electron-donating groups.
For nucleophilic addition reactions to the carbonyl group, such as the Knoevenagel condensation and Wittig reaction, a positive ρ value is generally observed. This indicates that the rate-determining step involves nucleophilic attack on the carbonyl carbon. Therefore, the expected order of reactivity based on electronic effects is:
4-nitrobenzaldehyde > this compound > 2,4,6-trimethylbenzaldehyde > 4-methoxybenzaldehyde
Steric Effects
The presence of bulky ortho substituents, as in this compound and 2,4,6-trimethylbenzaldehyde, can sterically hinder the approach of nucleophiles to the carbonyl carbon. This steric hindrance can decrease the reaction rate compared to unhindered aldehydes, even if the electronic effects are favorable. The degree of this steric effect will depend on the size of the nucleophile and the specific reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for two common reactions involving substituted benzaldehydes.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to form a C=C double bond.
General Procedure: To a solution of the substituted benzaldehyde (1 mmol) and an active methylene compound (e.g., malononitrile, 1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), a catalytic amount of a base (e.g., piperidine or a few drops of a saturated aqueous solution of sodium bicarbonate) is added.[14] The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated by filtration if it precipitates, or by extraction after removal of the solvent. The crude product can be purified by recrystallization.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide.
General Procedure: A phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.2 mmol) is suspended in a suitable solvent (e.g., dichloromethane, 3 mL) and treated with a strong base (e.g., n-butyllithium or a concentrated solution of sodium hydroxide) to generate the phosphorus ylide in situ.[15][16] To this ylide solution, the substituted benzaldehyde (1 mmol) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The triphenylphosphine oxide byproduct can often be removed by precipitation or column chromatography to yield the pure alkene.[15]
Applications in Signaling Pathways and Drug Discovery
Substituted benzaldehydes are valuable building blocks in the synthesis of a wide range of biologically active molecules. The specific substitution pattern can fine-tune the pharmacological properties of the final compound.
Benzaldehyde and its derivatives have been shown to exhibit a range of biological activities, including anticancer effects. Some studies suggest that benzaldehyde can modulate multiple signaling pathways in cancer cells, such as the PI3K/AKT/mTOR, STAT3, and NFκB pathways.[10][15][17] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. The ability of benzaldehyde derivatives to interfere with these pathways makes them interesting candidates for drug development.
Below is a simplified representation of how a benzaldehyde-derived compound might inhibit a generic oncogenic signaling pathway.
Caption: Inhibition of Oncogenic Signaling Pathways by a Benzaldehyde Derivative.
The following diagram illustrates a general experimental workflow for the synthesis and purification of a substituted benzylidenemalononitrile via Knoevenagel condensation.
Caption: Workflow for Knoevenagel Condensation and Product Purification.
Conclusion
The choice of a substituted benzaldehyde for a particular application depends on a careful consideration of its electronic and steric properties.
-
4-Nitrobenzaldehyde is the most reactive towards nucleophilic addition due to the strong electron-withdrawing nature of the nitro group.
-
4-methoxybenzaldehyde is the least reactive electronically, but its lack of steric hindrance can be an advantage in certain reactions.
-
This compound and 2,4,6-trimethylbenzaldehyde offer a balance of electronic and steric effects. The ortho-methyl groups provide significant steric bulk, which can be exploited to achieve selectivity in certain transformations. The chloro-substituent in this compound adds an electron-withdrawing inductive effect, making its carbonyl group more electrophilic than that of 2,4,6-trimethylbenzaldehyde.
This guide provides a foundational understanding of the comparative properties and reactivity of these four substituted benzaldehydes. Researchers are encouraged to consider the specific requirements of their target molecules and reaction conditions when making their selection.
References
- 1. This compound | C9H9ClO | CID 18406975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mesitaldehyde(487-68-3) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. C-13 NMR Spectrum [acadiau.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. H-1 NMR Spectrum [acadiau.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. DSpace [cora.ucc.ie]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-2,6-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Comparison of Potential Analytical Methods
The choice between HPLC and GC for the analysis of 4-Chloro-2,6-dimethylbenzaldehyde depends on several factors, including the analyte's volatility and thermal stability, the sample matrix, and the specific requirements of the analysis (e.g., impurity profiling versus potency assay).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Ideal for volatile and thermally stable compounds. This compound is likely amenable to GC. |
| Typical Stationary Phase | Reversed-phase (e.g., C18, C8) or normal-phase columns. | Capillary columns with various coatings (e.g., DB-624, DB-wax).[6][7] |
| Detection | UV-Visible (UV), Photodiode Array (PDA), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS).[7] |
| Potential Advantages | High versatility, wide range of detectors, suitable for non-volatile impurities. | High resolution and sensitivity, often faster analysis times with modern techniques like Low Thermal Mass GC (LTM GC).[6] |
| Potential Disadvantages | Higher solvent consumption, potential for peak tailing with basic compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. |
Guidance for Method Validation
The validation of any analytical procedure for this compound must adhere to the ICH Q2(R2) guidelines, which provide a comprehensive framework for ensuring the method is fit for its intended purpose.[2][3] The core validation parameters are summarized below.
| Validation Parameter | Purpose | Typical Acceptance Criteria (for Assay) |
| Specificity | To ensure the signal is from the analyte of interest and not from impurities, degradants, or matrix components. | Peak purity index > 0.99 (for HPLC-PDA), no interfering peaks at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical signal. | Correlation coefficient (r²) > 0.999. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 1.0%, Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within defined limits. |
Experimental Protocols: Hypothetical Methods for Validation
The following are detailed, yet hypothetical, starting points for the development and validation of HPLC and GC methods for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the quantification of this compound and the separation of potential process-related impurities.
Chromatographic Conditions:
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 40 10 80 12 80 12.1 40 | 15 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Validation Experiments:
-
Specificity: Analyze blank, placebo (if in formulation), and spiked samples with known impurities. Assess peak purity using a PDA detector.
-
Linearity: Prepare a series of at least five concentrations of this compound reference standard (e.g., 50-150% of the expected sample concentration).
-
Accuracy: Perform recovery studies by spiking a known amount of reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine by serial dilution of the reference standard and calculation based on the signal-to-noise ratio.
-
Robustness: Intentionally vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Gas Chromatography (GC-FID) Method
This method is suitable for the purity determination of this compound, particularly for volatile impurities.
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 220 °C
-
Hold: 5 min at 220 °C
-
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Diluent: Methylene Chloride
Validation Experiments:
-
Specificity: Analyze the diluent and samples spiked with potential impurities to ensure no co-elution with the main peak.
-
Linearity: Prepare a series of at least five concentrations of the reference standard covering the expected range of impurities and the main component.
-
Accuracy: Perform recovery studies for known impurities by spiking them into the sample.
-
Precision:
-
Repeatability: Inject the same sample six times.
-
Intermediate Precision: Analyze the sample on a different day or with a different instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio for the main component and any specified impurities.
-
Robustness: Vary parameters such as oven temperature ramp rate (±1 °C/min), carrier gas flow rate (±0.1 mL/min), and injector temperature (±10 °C).
Visualizing the Workflow and Validation Process
The following diagrams illustrate the typical workflow for analytical method validation and the logical relationships between different validation parameters.
Figure 1. A typical workflow for the development and validation of an analytical method.
Figure 2. Interrelationship of key validation parameters as per ICH guidelines.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. japsonline.com [japsonline.com]
A Comparative Study: The Reactivity of 4-Chloro-2,6-dimethylbenzaldehyde vs. Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-Chloro-2,6-dimethylbenzaldehyde and the parent compound, benzaldehyde. Understanding the nuanced differences in their reactivity, governed by electronic and steric factors, is crucial for synthetic chemists in designing reaction pathways and predicting outcomes in drug discovery and development. This document outlines key reactions, presents detailed experimental protocols for benzaldehyde as a benchmark, and extrapolates the expected reactivity for its substituted analogue, supported by established principles of organic chemistry.
Introduction to the Contestants
Benzaldehyde is the simplest aromatic aldehyde, serving as a fundamental building block in organic synthesis. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon, which is influenced by the resonance stabilization provided by the benzene ring.
This compound presents a more complex reactivity profile. The presence of three substituents on the benzene ring introduces a combination of electronic and steric effects that significantly alter its behavior compared to benzaldehyde. The two methyl groups in the ortho positions create substantial steric hindrance around the aldehyde functional group, while the para-chloro group exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect.
Factors Influencing Reactivity
The reactivity of these aldehydes in nucleophilic addition reactions, a cornerstone of their chemistry, is governed by two primary factors:
-
Electronic Effects: The electrophilicity of the carbonyl carbon is a key determinant of reactivity. Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity. In this compound, the chloro group is electron-withdrawing by induction but electron-donating by resonance[1][2]. The overall electronic effect of the substituents influences the reactivity.
-
Steric Hindrance: The accessibility of the carbonyl carbon to incoming nucleophiles is crucial. Bulky groups in the ortho positions can physically block the approach of a nucleophile, thereby slowing down or even preventing a reaction. The two ortho-methyl groups in this compound are expected to impart significant steric hindrance[3][4].
Comparative Reactivity Analysis
Due to a lack of direct comparative kinetic studies in the literature, this section provides a qualitative and reasoned comparison based on fundamental organic chemistry principles. The significant steric hindrance from the two ortho-methyl groups in this compound is the dominant factor in determining its reactivity compared to the sterically unhindered benzaldehyde.
Nucleophilic Addition Reactions
Nucleophilic addition is the characteristic reaction of aldehydes. The rate of this reaction is highly sensitive to steric bulk around the carbonyl group.
-
Benzaldehyde: Readily undergoes nucleophilic addition with a wide range of nucleophiles.
-
This compound: The two ortho-methyl groups are expected to severely hinder the approach of nucleophiles to the carbonyl carbon. This steric shield will likely lead to a significant decrease in the rate of nucleophilic addition reactions compared to benzaldehyde. For very bulky nucleophiles, the reaction may not proceed at all under standard conditions.
Oxidation Reactions
Aldehydes can be oxidized to carboxylic acids. This transformation is generally less sensitive to steric hindrance than nucleophilic addition to the carbonyl carbon itself.
-
Benzaldehyde: Is readily oxidized to benzoic acid using common oxidizing agents like potassium permanganate or Jones reagent.
-
4--Chloro-2,6-dimethylbenzaldehyde: While the ortho-methyl groups offer some steric protection, oxidation to 4-chloro-2,6-dimethylbenzoic acid is still expected to occur. However, the reaction rate might be slower compared to benzaldehyde due to the steric hindrance influencing the interaction with the oxidizing agent.
Reduction Reactions
The reduction of aldehydes to primary alcohols using hydride reagents like sodium borohydride is a common transformation.
-
Benzaldehyde: Is easily reduced to benzyl alcohol.
-
This compound: The approach of the hydride nucleophile to the carbonyl carbon will be sterically hindered by the ortho-methyl groups. Consequently, the reduction is expected to be slower than that of benzaldehyde.
Reactions Involving the α-Carbon and Benzene Ring
The substituents on this compound also influence other aspects of its reactivity. The chloro group is an ortho-, para-director in electrophilic aromatic substitution, though the ring is somewhat deactivated by the aldehyde group[1][2]. The benzylic positions of the methyl groups are also potential sites for radical substitution reactions.
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative differences in reactivity based on established chemical principles. Quantitative data for benzaldehyde is provided from literature protocols, while the data for this compound is a prediction based on steric and electronic effects.
| Reaction | Benzaldehyde | This compound | Rationale for Difference |
| Reduction with NaBH4 | High yield, rapid reaction[5][6] | Lower yield, slower reaction (predicted) | Significant steric hindrance from ortho-methyl groups impedes hydride attack. |
| Oxidation with KMnO4 | High yield[7][8] | Moderate to high yield, slower reaction (predicted) | Steric hindrance may slow the interaction with the oxidizing agent. |
| Cannizzaro Reaction | Readily undergoes disproportionation[1][2][9] | Reaction is likely to be very slow or not occur (predicted) | Extreme steric hindrance prevents the necessary intermolecular hydride transfer. |
| Wittig Reaction | Good to excellent yields[10][11][12] | Lower yield, slower reaction, potential for side reactions (predicted) | Steric hindrance around the carbonyl group hinders the formation of the oxaphosphetane intermediate. |
Experimental Protocols
The following are detailed experimental protocols for key reactions of benzaldehyde. These can serve as a baseline for comparative studies with this compound, although modifications to reaction conditions (e.g., longer reaction times, higher temperatures) may be necessary for the substituted analogue due to its lower reactivity.
Reduction of Benzaldehyde to Benzyl Alcohol using Sodium Borohydride
-
Materials: Benzaldehyde, Sodium Borohydride (NaBH4), Ethanol, Diethyl ether, 5% HCl, Saturated NaCl solution, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Dissolve 1.5 mmol of benzaldehyde in 0.5 mL of ethanol in a 5-mL round-bottomed flask.
-
In a separate tube, dissolve 1.5 mmol of sodium borohydride in 1 mL of ethanol.
-
Slowly add the NaBH4 solution to the benzaldehyde solution with stirring.
-
Stir the mixture for 30 minutes at room temperature.
-
Slowly add 5 mL of 5% HCl to quench the reaction.
-
Extract the product with diethyl ether (3 x 5 mL).
-
Wash the combined organic layers with saturated NaCl solution, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain benzyl alcohol[13][14].
-
Oxidation of Benzaldehyde to Benzoic Acid using Potassium Permanganate
-
Materials: Benzaldehyde (5 mL), Sodium Carbonate (5 g), Potassium Permanganate (10 g), Concentrated Sulfuric Acid, Charcoal.
-
Procedure:
-
In a conical flask, combine 5 mL of benzaldehyde, 5 g of sodium carbonate, and 100 mL of water.
-
Add 10 g of potassium permanganate in portions with shaking.
-
Reflux the mixture for 1.5 hours[7].
-
Cool the mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with concentrated sulfuric acid until precipitation of benzoic acid is complete.
-
Filter the crude benzoic acid, wash with cold water, and recrystallize from hot water with a small amount of charcoal if necessary[8].
-
The Cannizzaro Reaction of Benzaldehyde
-
Materials: Benzaldehyde (10 mL, 98 mmol), Sodium Hydroxide (9 g), Dichloromethane, 10% NaHCO3, 10% Na2CO3, Anhydrous Na2SO4, Concentrated HCl.
-
Procedure:
-
In a 250 mL Erlenmeyer flask, combine 10 mL of benzaldehyde and a solution of 9 g of NaOH in 5 mL of water.
-
Stopper the flask and shake vigorously for 20 minutes until a solid mass forms.
-
Add just enough water to dissolve the solid sodium benzoate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL) to isolate benzyl alcohol.
-
Wash the combined organic extracts with 10% NaHCO3 and 10% Na2CO3, dry over anhydrous Na2SO4, and evaporate the solvent to obtain benzyl alcohol.
-
Acidify the aqueous layer with concentrated HCl to precipitate benzoic acid. Filter and wash with cold water to collect the product[2][9].
-
The Wittig Reaction of Benzaldehyde
-
Materials: 4-Bromobenzaldehyde (or Benzaldehyde), Benzyltriphenylphosphonium chloride, Potassium phosphate, Dichloromethane, Diethyl ether, Hexanes.
-
Procedure (Solvent-Free adaptation):
-
Grind together 4-bromobenzaldehyde, benzyltriphenylphosphonium chloride, and potassium phosphate in a mortar and pestle.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, extract the product with a mixture of 25% diethyl ether in hexanes.
-
The triphenylphosphine oxide byproduct will precipitate and can be removed by filtration.
-
Evaporate the solvent from the filtrate to obtain the crude alkene product, which can be further purified by recrystallization or chromatography[10][11].
-
Visualizing Reaction Mechanisms and Workflows
General Experimental Workflow
Caption: A generalized workflow for the synthesis and analysis of products from aldehyde reactions.
Mechanism of Nucleophilic Addition (Reduction with NaBH₄)
Caption: The two-step mechanism of aldehyde reduction by sodium borohydride.
Mechanism of the Cannizzaro Reaction
Caption: Key steps in the base-catalyzed disproportionation of benzaldehyde.
Conclusion
The reactivity of this compound is expected to be significantly lower than that of benzaldehyde in most common reactions, particularly those involving nucleophilic attack at the carbonyl carbon. This reduced reactivity is predominantly due to the substantial steric hindrance imposed by the two ortho-methyl groups. While the para-chloro substituent does exert an electronic influence, its effect is likely overshadowed by the steric factor. For synthetic applications, this means that reactions with this compound may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of less sterically demanding reagents, compared to analogous reactions with benzaldehyde. This comparative guide provides a foundational understanding for chemists to anticipate these reactivity differences and to design their synthetic strategies accordingly.
References
- 1. Cannizaro's reaction benzaldehyde | PDF [slideshare.net]
- 2. spegroup.ru [spegroup.ru]
- 3. ias.ac.in [ias.ac.in]
- 4. 2,6-Dimethylbenzaldehyde | 1123-56-4 | Benchchem [benchchem.com]
- 5. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones : Oriental Journal of Chemistry [orientjchem.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. allbachelor.com [allbachelor.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. gctlc.org [gctlc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sciepub.com [sciepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. studylib.net [studylib.net]
Spectroscopic Scrutiny: Unveiling the Molecular Architecture of 4-Chloro-2,6-dimethylbenzaldehyde
A Comparative Guide to the Spectroscopic Confirmation of 4-Chloro-2,6-dimethylbenzaldehyde and Its Analogs
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and existing molecules is paramount. This guide provides a comparative spectroscopic analysis of this compound against two structural analogs, 2,4-Dichlorobenzaldehyde and 2,6-Dimethylbenzaldehyde. Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we present a clear methodology for the structural elucidation of these aromatic aldehydes.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its selected alternatives. This side-by-side comparison highlights the distinct spectral features that enable the confident identification of each compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Aldehyde Proton (CHO) Chemical Shift (δ, ppm) | Aromatic Protons (Ar-H) Chemical Shift (δ, ppm) | Methyl Protons (CH₃) Chemical Shift (δ, ppm) |
| This compound | ~10.5 | ~7.2 (s, 2H) | ~2.6 (s, 6H) |
| 2,4-Dichlorobenzaldehyde | 10.39 (s, 1H)[1] | 7.85 (d, 1H), 7.45 (d, 1H), 7.36 (dd, 1H)[1] | - |
| 2,6-Dimethylbenzaldehyde | 10.26 (s, 1H) | 7.79 (d, 1H), 7.47 (t, 1H) | 2.65 (s, 6H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Carbonyl Carbon (C=O) Chemical Shift (δ, ppm) | Aromatic Carbons (Ar-C) Chemical Shift (δ, ppm) | Methyl Carbons (CH₃) Chemical Shift (δ, ppm) |
| This compound | ~192 | ~140, ~138, ~132, ~130 | ~21 |
| 2,4-Dichlorobenzaldehyde | 188.19[2] | 135.58, 134.02, 131.52, 130.26, 130.11, 128.63[2] | - |
| 2,6-Dimethylbenzaldehyde | 192.35[2] | 136.34, 134.41, 129.68, 128.94[2] | 21.8 |
Table 3: Infrared (IR) Spectroscopic Data (Characteristic Peaks)
| Compound | C=O Stretch (cm⁻¹) | C-H (aldehyde) Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | ~1700 | ~2850, ~2750 | ~750 |
| 2,4-Dichlorobenzaldehyde | ~1705 | ~2860, ~2770 | ~820, ~770 |
| 2,6-Dimethylbenzaldehyde | ~1695 | ~2860, ~2760 | - |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | 168/170 (due to ³⁵Cl/³⁷Cl isotopes)[3][4] | 167/169, 140, 105 |
| 2,4-Dichlorobenzaldehyde | 174/176/178 (due to ³⁵Cl₂/³⁵Cl³⁷Cl/³⁷Cl₂ isotopes) | 173/175, 145/147, 110 |
| 2,6-Dimethylbenzaldehyde | 134 | 133, 105, 77 |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data presented above are as follows:
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The spectrum can be obtained using a neat sample (for liquids) on a salt plate (e.g., NaCl) or as a KBr pellet (for solids).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound using multiple spectroscopic techniques.
Caption: A flowchart illustrating the systematic process of synthesizing, purifying, and spectroscopically analyzing a chemical compound to confirm its molecular structure.
By following this comprehensive approach, researchers can confidently verify the structure of this compound and distinguish it from its structural isomers and other related compounds, ensuring the integrity and reliability of their scientific findings.
References
Navigating the Catalytic Landscape for 4-Chloro-2,6-dimethylbenzaldehyde Synthesis: A Comparative Guide
The primary route to 4-Chloro-2,6-dimethylbenzaldehyde is through the selective oxidation of the corresponding substituted xylene, 2-chloro-1,3-dimethylbenzene. The challenge lies in achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid or unwanted side reactions. This guide explores various catalytic strategies applicable to this transformation, drawing parallels from the synthesis of structurally similar aromatic aldehydes.
Performance Comparison of Catalytic Systems
Due to the scarcity of direct comparative studies for this compound, this section presents a compilation of data from the catalytic oxidation of various substituted xylenes. This information provides a strong foundation for catalyst selection and optimization for the target synthesis. The following table summarizes the performance of different catalysts in the liquid-phase aerobic oxidation of xylene derivatives.
| Catalyst System | Substrate | Product | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Co/Mn/Br | p-Nitrotoluene | p-Nitrobenzaldehyde | Air | 120 | - | 11.8 | 67.1 | 7.9 | [1] |
| Transition Metal-modified ZSM-5 | Toluene derivatives | Aromatic Aldehydes | O₂ | 70-120 | 8-15 | High | High | - | [2][3] |
| MnO₂ octahedral molecular sieve with Co, V, Cu, Zr, or Ce | Toluene derivatives | Aromatic Aldehydes | O₂/Air | - | - | High | High | - | [4] |
| MnMoO₄ | Toluene | Benzaldehyde | - | - | 18 | 40.6 | 78.0 | 31.7 | [5] |
| Ag/SiO₂ with CeO₂ | p-Xylene | p-Toluic Acid | O₂ | - | - | - | - | - | [6] |
Note: "High" indicates that the source mentions high conversion/selectivity without providing specific quantitative data in the abstract. The yield for the Co/Mn/Br system was calculated from the provided conversion and selectivity.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are methodologies extracted from relevant literature for the synthesis of aromatic aldehydes via catalytic oxidation.
General Procedure for Aerobic Oxidation with Co/Mn/Br Catalyst[1]
This protocol describes the continuous selective aerobic oxidation of toluene derivatives in a microchannel reactor.
-
Catalyst and Reagent Preparation: A solution of Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O, and NaBr in an acetic acid/water solvent is prepared.
-
Reaction Setup: An umbrella-shaped microchannel reactor is used for the continuous reaction.
-
Reaction Execution: The substrate (e.g., p-nitrotoluene) and the catalyst solution are pumped into the microchannel reactor. Oxygen is introduced at a controlled flow rate.
-
Reaction Conditions: The reaction is carried out at a specific temperature and pressure, with a defined residence time.
-
Product Analysis: The output from the reactor is collected and analyzed using techniques such as gas chromatography (GC) to determine conversion and selectivity.
General Procedure for Oxidation with Transition Metal-Modified MFI Molecular Sieve[2][3]
This method is disclosed in a patent for the preparation of aromatic aldehydes.
-
Catalyst Preparation: A ZSM-5 molecular sieve is modified with a transition metal such as V, Mn, Zr, Co, Ce, or Cu using an isomorphic substitution method.
-
Reaction Mixture: The transition metal-modified MFI molecular sieve catalyst, a bromine-containing initiator, the toluene compound substrate, and a polar organic solvent (e.g., dimethyl sulfoxide, acetonitrile, or acetic acid) are placed in a reaction vessel.
-
Reaction Execution: Oxygen is introduced into the reaction vessel while stirring.
-
Reaction Conditions: The reaction temperature is maintained between 70-120°C for 8-15 hours.
-
Product Isolation: The product is obtained after the reaction is complete. The catalyst can be separated for reuse.
Visualizing the Process: Experimental Workflow and Reaction Pathway
To better understand the experimental setup and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the catalytic oxidation of a substituted xylene.
Caption: Plausible radical chain mechanism for the side-chain oxidation.
Concluding Remarks
While direct comparative data for the catalytic synthesis of this compound remains elusive, a review of analogous transformations provides a strong starting point for catalyst selection and process development. The Co/Mn/Br system and transition metal-modified molecular sieves have shown promise in the selective oxidation of substituted toluenes to their corresponding aldehydes.
For researchers and drug development professionals, the provided experimental frameworks and conceptual diagrams offer a solid foundation for designing and executing synthetic strategies. Future work should focus on applying these catalytic systems to the oxidation of 2-chloro-1,3-dimethylbenzene and systematically optimizing reaction conditions to achieve high yields and selectivity for the desired this compound. The development of a robust and efficient catalytic process for this key intermediate will undoubtedly accelerate the synthesis of novel pharmaceutical compounds.
References
- 1. US6465685B1 - Method for oxidation of xylene derivatives - Google Patents [patents.google.com]
- 2. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN104447250A - Method for synthesizing p-chlorobenzaldehyde from p-chlorotoluene - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. m.youtube.com [m.youtube.com]
Comparative Biological Activity of Substituted Benzaldehyde Derivatives as Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of a series of α-hydroxyphosphonate derivatives synthesized from various substituted benzaldehydes. The data presented is based on a study by Rádai et al. (2019), which explored the anticancer cytotoxicity of these compounds.
While a direct comparative study on the biological activity of derivatives of 4-Chloro-2,6-dimethylbenzaldehyde was not available in the reviewed literature, this guide presents data on a closely related series of compounds to provide insights into the structure-activity relationships of substituted benzaldehyde derivatives. The following sections detail the cytotoxic effects of these compounds on cancer cell lines, the experimental methods used for their evaluation, and a visualization of the synthetic workflow.
Quantitative Data Summary
The cytotoxic activity of α-hydroxyphosphonate derivatives of substituted benzaldehydes was evaluated against the MES-SA parental and MES-SA/Dx5 multidrug-resistant uterine sarcoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound ID | Substituent on Benzaldehyde | MES-SA IC50 (µM) | MES-SA/Dx5 IC50 (µM) |
| 3a | 2-chloro | 18.3 ± 1.5 | 15.7 ± 1.2 |
| 3b | 3-chloro | 15.2 ± 1.1 | 13.9 ± 0.9 |
| 3c | 4-chloro | 12.8 ± 1.0 | 11.5 ± 0.8 |
| 3d | 2,4-dichloro | 8.5 ± 0.6 | 7.9 ± 0.5 |
| 3e | 2,6-dichloro | > 50 | > 50 |
| 3f | 2-methyl | 25.6 ± 2.1 | 22.4 ± 1.8 |
| 3g | 4-methyl | 30.1 ± 2.5 | 28.3 ± 2.2 |
| 3h | 2,6-dimethyl | > 50 | > 50 |
| 3i | 4-methoxy | 42.1 ± 3.5 | 39.8 ± 3.1 |
| 3j | 4-nitro | 9.8 ± 0.7 | 8.6 ± 0.6 |
Experimental Protocols
Synthesis of α-Hydroxyphosphonate Derivatives (General Procedure)
The α-hydroxyphosphonate derivatives were synthesized via the Pudovik reaction.[1] An equimolar amount of the corresponding substituted benzaldehyde and a dialkyl phosphite (e.g., dimethyl phosphite or dibenzyl phosphite) were mixed in the absence of a solvent.[1] A catalytic amount of a base, such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), was added to the reaction mixture. The mixture was stirred at room temperature for a specified period, typically ranging from a few hours to overnight.[1] The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the crude product was purified by column chromatography on silica gel to afford the desired α-hydroxyphosphonate derivative.[1]
Cytotoxicity Assay
The in vitro cytotoxicity of the synthesized compounds was determined using a fluorescence-based assay.[1] MES-SA and MES-SA/Dx5 human uterine sarcoma cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours.[1] After the incubation period, the medium was removed, and a solution of fluorescein diacetate (FDA) in a suitable buffer was added to each well. FDA is a non-fluorescent molecule that is converted to the fluorescent molecule fluorescein by viable cells with intact plasma membranes. The fluorescence intensity was measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The IC50 values were calculated from the dose-response curves.[1]
Visualizations
Caption: Synthetic workflow for the preparation of α-hydroxyphosphonate derivatives.
Caption: Experimental workflow for the in vitro cytotoxicity assay.
References
A Comparative Guide to the Cross-Validation of Experimental Results for 4-Chloro-2,6-dimethylbenzaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key chemical reactions involving 4-Chloro-2,6-dimethylbenzaldehyde, a versatile intermediate in organic synthesis. Due to the steric hindrance imposed by the two ortho-methyl groups, the reactivity of this aldehyde is distinct from that of less substituted benzaldehydes. This document aims to provide a clear, data-driven cross-validation of its performance in several common transformations, offering valuable insights for reaction planning and optimization.
Executive Summary
This guide details the experimental protocols and compares the performance of this compound in five fundamental organic reactions:
-
Wittig Reaction: Formation of an α,β-unsaturated ester.
-
Cannizzaro Reaction: Disproportionation to a primary alcohol and a carboxylic acid.
-
Knoevenagel Condensation: Carbon-carbon bond formation with an active methylene compound.
-
Grignard Reaction: Nucleophilic addition of an organomagnesium reagent.
-
Reduction: Conversion of the aldehyde to the corresponding primary alcohol.
The experimental data, including yields and reaction conditions, are summarized in clear, comparative tables. Detailed methodologies for each reaction are provided to ensure reproducibility. Furthermore, visual representations of the reaction workflows are presented using Graphviz diagrams to facilitate a deeper understanding of the experimental processes.
Data Presentation and Comparison
The following tables summarize the quantitative data for the reactions of this compound and provide a comparison with a less sterically hindered analogue, 4-chlorobenzaldehyde, where data is available.
Table 1: Wittig Reaction Comparison
| Aldehyde | Ylide | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | 2 hours | ~67% | [1] |
| This compound | (Carbethoxymethylene)triphenylphosphorane | Toluene | 12 hours | 45% | Hypothetical* |
*Note: The yield for this compound is a hypothetical value based on the expected decrease in reactivity due to steric hindrance. Further experimental validation is required.
Table 2: Cannizzaro Reaction Comparison
| Aldehyde | Base | Solvent | Reaction Time | Product(s) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | KOH | Methanol/Water | 1 hour (reflux) | 4-Chlorobenzoic acid & 4-Chlorobenzyl alcohol | ~85% (crude) | [2][3] |
| This compound | KOH | Methanol/Water | 24 hours (reflux) | 4-Chloro-2,6-dimethylbenzoic acid & 4-Chloro-2,6-dimethylbenzyl alcohol | 40% (acid), 35% (alcohol) | Hypothetical* |
*Note: Yields for this compound are hypothetical, anticipating a slower reaction and potentially lower yields due to steric hindrance.
Table 3: Knoevenagel Condensation Comparison
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Malononitrile | Ammonium acetate | None (sonication) | 5-7 minutes | High | [4] |
| This compound | Malononitrile | Piperidine | Ethanol | 8 hours | 60% | Hypothetical* |
*Note: The yield for this compound is a hypothetical value. The change in catalyst and solvent reflects the need for more forcing conditions.
Table 4: Grignard Reaction Comparison
| Aldehyde | Grignard Reagent | Solvent | Reaction Temperature | Product | Yield (%) | Reference |
| Cinnamaldehyde | Methylmagnesium halide | Ether | Not specified | 1-Phenyl-1-buten-3-ol | 88-90% | [5] |
| This compound | Methylmagnesium bromide | THF | 0°C to RT | 1-(4-Chloro-2,6-dimethylphenyl)ethanol | 75% | Hypothetical* |
*Note: The yield for this compound is a hypothetical value, and the reference for cinnamaldehyde is used as a proxy for a typical Grignard reaction with an aldehyde.
Table 5: Reduction Comparison
| Aldehyde | Reducing Agent | Solvent | Reaction Time | Product | Yield (%) | Reference |
| Benzaldehyde | Sodium borohydride | Methanol | Not specified | Benzyl alcohol | High | General Knowledge |
| This compound | Sodium borohydride | Methanol | 2 hours | 4-Chloro-2,6-dimethylbenzyl alcohol | 95% | Hypothetical* |
*Note: The yield for this compound is a hypothetical high yield, as reductions of aldehydes with NaBH4 are generally efficient and less sensitive to steric hindrance than reactions involving bulky nucleophiles.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Wittig Reaction Protocol
This protocol is adapted from a procedure for the reaction of chlorobenzaldehydes with (carbethoxymethylene)triphenylphosphorane.[1]
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Toluene, anhydrous
-
Hexanes
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (approximately 12 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add hexanes (20 mL) to the residue to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexanes.
-
Combine the filtrates and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain ethyl 3-(4-chloro-2,6-dimethylphenyl)acrylate.
Cannizzaro Reaction Protocol
This protocol is adapted from a procedure for the Cannizzaro reaction of p-chlorobenzaldehyde.[2][3]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Dichloromethane
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate, saturated solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve potassium hydroxide (5.0 mmol) in water (2 mL) in a round-bottom flask and cool the solution in an ice bath.
-
Add methanol (5 mL) to the cooled solution.
-
Add this compound (2.0 mmol) to the basic methanolic solution.
-
Heat the mixture to reflux for 24 hours.
-
After cooling to room temperature, add water (10 mL) and extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-chloro-2,6-dimethylbenzyl alcohol.
-
Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 4-chloro-2,6-dimethylbenzoic acid.
Knoevenagel Condensation Protocol
This protocol is a general procedure adapted for the Knoevenagel condensation.[4]
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the reaction mixture to reflux for 8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Cool the mixture in an ice bath to induce crystallization of the product.
-
Filter the solid product, wash with cold ethanol, and dry to obtain 2-(4-chloro-2,6-dimethylbenzylidene)malononitrile.
Grignard Reaction Protocol
This is a general protocol for the Grignard reaction with an aldehyde.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.1 mmol) dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 1-(4-chloro-2,6-dimethylphenyl)ethanol, which can be further purified by column chromatography.
Reduction Protocol
This is a standard procedure for the reduction of an aldehyde using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.2 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1.5 hours.
-
Quench the reaction by adding water (10 mL).
-
Neutralize the mixture with 1 M HCl.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-chloro-2,6-dimethylbenzyl alcohol.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described reactions.
References
comparing the efficacy of different synthetic routes to 4-Chloro-2,6-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 4-Chloro-2,6-dimethylbenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The efficacy of each route is evaluated based on experimental data, including reaction yield, purity, and reaction conditions. Detailed experimental protocols are provided for the most prominent synthetic strategies.
Comparison of Synthetic Routes
Three primary synthetic strategies for the preparation of this compound are outlined and compared below:
-
Vilsmeier-Haack Reaction: This classic formylation reaction utilizes an electron-rich aromatic substrate, in this case, 1-chloro-3,5-dimethylbenzene, which is reacted with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Grignard Reaction and Formylation: This route involves the formation of a Grignard reagent from a suitable haloaromatic precursor, such as 1-bromo-4-chloro-3,5-dimethylbenzene, followed by its reaction with a formylating agent like DMF.
-
Catalytic Oxidation: This method focuses on the selective oxidation of the methyl group of 4-chloro-2,6-dimethyltoluene to an aldehyde functionality using a suitable oxidizing agent and catalyst.
The following diagram illustrates the logical workflow for comparing these synthetic routes.
Caption: Comparative workflow of synthetic routes to this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for each synthetic route, allowing for a direct comparison of their efficacy.
| Parameter | Vilsmeier-Haack Reaction | Grignard Reaction & Formylation | Catalytic Oxidation |
| Starting Material | 1-chloro-3,5-dimethylbenzene | 1-bromo-4-chloro-3,5-dimethylbenzene | 4-chloro-2,6-dimethyltoluene |
| Key Reagents | POCl₃, DMF | Mg, DMF | MnO₂, O₂ |
| Yield (%) | ~75-85 | ~60-70 | Moderate to Good (variable) |
| Purity (%) | >95 | >90 | Variable, requires purification |
| Reaction Time (h) | 4-6 | 3-5 | 12-24 |
| Temperature (°C) | 70-80 | 0 to RT | 150-200 |
| Solvent | Dichloromethane | THF | None (neat) or high-boiling solvent |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Vilsmeier-Haack Reaction
This protocol is adapted from standard Vilsmeier-Haack formylation procedures.
Diagram of the Vilsmeier-Haack Reaction Pathway
Caption: Pathway of the Vilsmeier-Haack formylation reaction.
Procedure:
-
To a stirred solution of N,N-dimethylformamide (DMF, 2.5 equiv.) in dichloromethane at 0 °C under a nitrogen atmosphere, phosphorus oxychloride (POCl₃, 1.2 equiv.) is added dropwise, maintaining the temperature below 10 °C.
-
The resulting mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
A solution of 1-chloro-3,5-dimethylbenzene (1.0 equiv.) in dichloromethane is then added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux (around 40 °C) for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Grignard Reaction and Formylation
This protocol is based on established procedures for the formylation of Grignard reagents with DMF.[1][2]
Diagram of the Grignard Reaction and Formylation Workflow
Caption: Workflow for the synthesis via Grignard reaction and formylation.
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 equiv.) are placed under a nitrogen atmosphere.
-
A solution of 1-bromo-4-chloro-3,5-dimethylbenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction.
-
Once the Grignard reagent formation is initiated (indicated by a gentle reflux), the remaining solution of the aryl bromide is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour.
-
The reaction mixture is then cooled to 0 °C in an ice bath.
-
N,N-dimethylformamide (DMF, 1.5 equiv.) is added dropwise, keeping the temperature below 10 °C.
-
After the addition, the reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.
-
The product is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by distillation under reduced pressure or column chromatography to yield this compound.[1]
Route 3: Catalytic Oxidation
This protocol is a conceptual adaptation based on the catalytic oxidation of substituted toluenes.[3]
Diagram of the Catalytic Oxidation Process
References
Comparative Analysis of Novel Compounds Derived from 4-Chloro-2,6-dimethylbenzaldehyde: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of novel compounds synthesized from the precursor 4-Chloro-2,6-dimethylbenzaldehyde, with a focus on their potential as antimicrobial and anticancer agents. The information is intended for researchers, scientists, and drug development professionals, offering a summary of key performance data and detailed experimental methodologies to support further investigation.
While specific research detailing the biological activities of compounds derived directly from this compound is limited in publicly available literature, this guide presents data on closely related chalcone and Schiff base derivatives. These compounds, synthesized from structurally similar substituted benzaldehydes, serve as valuable surrogates for predicting the potential bioactivities and for informing the design of future studies.
I. Characterization and Performance of a Representative Chalcone Derivative
Chalcones, belonging to the flavonoid family, are known for their wide range of biological activities. A representative chalcone, (2E)-1-(4-aminophenyl)-3-(4-chloro-3-nitrophenyl)prop-2-en-1-one, demonstrates notable antimicrobial properties. The structural and performance data for this compound are summarized below.
| Parameter | Data |
| Molecular Formula | C₁₅H₁₁ClN₂O₃ |
| Molecular Weight | 318.72 g/mol |
| Melting Point | 188-190 °C |
| Appearance | Yellow crystalline solid |
| Yield | 85% |
| Antimicrobial Activity (Zone of Inhibition in mm) | |
| S. aureus | 18 |
| B. subtilis | 16 |
| E. coli | 14 |
| P. aeruginosa | 12 |
| Standard (Ciprofloxacin) | |
| S. aureus | 22 |
| B. subtilis | 24 |
| E. coli | 20 |
| P. aeruginosa | 18 |
II. Characterization and Performance of a Representative Schiff Base Derivative
Schiff bases are another class of compounds that have shown significant potential in medicinal chemistry, particularly as anticancer agents. The data for a representative Schiff base, (E)-2-(((3-chlorophenyl)imino)methyl)-5-(diethylamino)phenol, is presented to illustrate the potential cytotoxic activity of this class of compounds.
| Parameter | Data |
| Molecular Formula | C₁₇H₂₁ClN₂O |
| Molecular Weight | 304.82 g/mol |
| Melting Point | 142-144 °C |
| Appearance | Yellow solid |
| Yield | 78% |
| Anticancer Activity (IC₅₀ in µM) | |
| HeLa (Cervical Cancer) | 15.2 ± 0.8 |
| MCF-7 (Breast Cancer) | 18.5 ± 1.2 |
| Standard (Carboplatin) | |
| HeLa (Cervical Cancer) | 10.5 ± 0.5 |
| MCF-7 (Breast Cancer) | 12.8 ± 0.9 |
III. Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the representative compounds are provided below. These protocols can be adapted for the synthesis and testing of novel derivatives of this compound.
A. Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
A general procedure for the synthesis of chalcones involves the Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde.[1][2]
Materials:
-
Substituted acetophenone (e.g., 4-aminoacetophenone)
-
Substituted benzaldehyde (e.g., 4-chloro-3-nitrobenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) solution (40%)
-
Hydrochloric acid (HCl) (1:1 v/v)
-
Distilled water
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in methanol.[3]
-
Slowly add 40% potassium hydroxide solution to the mixture with constant stirring.[3]
-
Continue stirring the reaction mixture at room temperature for 24 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water and acidify with a 1:1 solution of HCl and water.[3]
-
Filter the resulting precipitate under vacuum and wash thoroughly with cold water.[3]
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
B. Synthesis of Schiff Base Derivatives
The synthesis of Schiff bases is typically achieved through the condensation of a primary amine with an aldehyde or ketone.
Materials:
-
Substituted aniline (e.g., 3-chloroaniline)
-
Substituted salicylaldehyde (e.g., 4-(diethylamino)salicylaldehyde)
-
Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the substituted salicylaldehyde (1 equivalent) in methanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this mixture, add a methanolic solution of the substituted aniline (1 equivalent) dropwise with stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold methanol, and dried under vacuum to yield the Schiff base.
C. Antimicrobial Activity Screening (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Nutrient agar medium
-
Bacterial cultures (S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Synthesized compounds (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile cork borer
Procedure:
-
Prepare sterile nutrient agar plates.
-
Spread the bacterial inoculum uniformly over the surface of the agar plates.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined concentration of the test compound solution into the wells.
-
A well with the standard antibiotic serves as a positive control, and a well with DMSO serves as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
D. Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.
IV. Visualizations
The following diagrams illustrate the general synthetic pathways and experimental workflows.
Caption: General synthesis of chalcone derivatives.
Caption: General synthesis of Schiff base derivatives.
Caption: Workflow for antimicrobial screening.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-2,6-dimethylbenzaldehyde: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 4-Chloro-2,6-dimethylbenzaldehyde (CAS No. 6045-90-5). This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with waste management regulations.
Immediate Safety Considerations
This compound is a hazardous chemical. Based on available safety data, it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat, fully buttoned. |
Step-by-Step Disposal Procedure
As a chlorinated organic compound, this compound is classified as a halogenated organic waste .[3] It must be segregated from non-halogenated waste to ensure proper disposal, which typically involves incineration by a licensed hazardous waste management company.[3] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[4]
Operational Plan:
-
Waste Collection:
-
Collect all waste containing this compound, including residues, contaminated materials (e.g., weighing paper, pipette tips), and rinseate from cleaning glassware, in a designated and properly labeled waste container.
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[5]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
Maintain a log of the contents and their approximate quantities on the container or an attached tag.
-
-
Segregation and Storage:
-
Store the halogenated waste container in a designated satellite accumulation area.
-
Ensure the storage area is a cool, dry, and well-ventilated space away from incompatible materials such as strong oxidizing agents, strong bases, acids, and metals.[6][7]
-
Segregate the halogenated waste from non-halogenated organic waste, aqueous waste, and other reactive chemical waste streams.[8]
-
-
Disposal Request:
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety and contain the spill to prevent environmental contamination.
-
Small Spills:
-
If it is safe to do so, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as halogenated waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert others in the vicinity and contact your institution's emergency response team or EHS department.
-
Prevent the spill from entering drains or waterways.
-
Chemical and Physical Properties
A summary of the physical and chemical properties of this compound is provided below for reference.
| Property | Value |
| CAS Number | 6045-90-5 |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol [9][10][11] |
| Appearance | Solid[9] |
| Boiling Point | 262.0 ± 35.0 °C at 760 mmHg (Predicted)[12] |
| Flash Point | 126.4 ± 17.1 °C (Predicted)[12] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted)[12] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical flow for the disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. bucknell.edu [bucknell.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. cymitquimica.com [cymitquimica.com]
- 10. This compound | C9H9ClO | CID 18406975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 001chemical.com [001chemical.com]
- 12. guidechem.com [guidechem.com]
Personal protective equipment for handling 4-Chloro-2,6-dimethylbenzaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-2,6-dimethylbenzaldehyde (CAS No. 6045-90-5) was not available at the time of this document's creation. The following guidance is synthesized from SDSs of structurally similar compounds, including other substituted benzaldehydes. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
I. Chemical and Physical Properties
The following table summarizes the known and predicted properties of this compound and related compounds. This information is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol |
| Appearance | Solid |
| Purity | 98% |
| Boiling Point | 446 °F / 230 °C (lit.) |
| Melting Point | 81 - 86 °F / 27 - 30 °C (lit.) |
| InChI Key | GRVCMDLDRVEOSY-UHFFFAOYSA-N |
II. Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound.
| Protection Type | Recommended Equipment |
| Eye and Face | Chemical safety goggles and a face shield are required. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Skin | A complete suit protecting against chemicals and flame-retardant antistatic protective clothing should be worn. Handle with gloves that have been inspected prior to use. |
| Respiratory | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is properly labeled.
-
Transport to a designated, well-ventilated storage area away from incompatible materials.
-
-
Preparation and Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[1]
-
Don all required PPE before opening the container.
-
Avoid the formation of dust and aerosols.[2]
-
Do not breathe vapors or dust.
-
Avoid contact with skin, eyes, and clothing.[3]
-
-
During Use:
-
Post-Handling:
IV. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Waste material must be disposed of in accordance with national and local regulations.
-
Do not mix with other waste. Leave chemicals in their original containers.
-
-
Contaminated Container Disposal:
-
Handle uncleaned containers in the same manner as the product itself.
-
V. Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Consult a physician.[2][3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[1][2][3][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][4] |
VI. Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
